2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Description
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)oxan-3-ol |
InChI |
InChI=1S/C7H14O3/c8-4-3-7-6(9)2-1-5-10-7/h6-9H,1-5H2 |
InChI Key |
NGMZWEOGUANFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)CCO)O |
Origin of Product |
United States |
Spectroscopic data (NMR, IR, MS) for 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
[1]
Executive Technical Summary
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol (hereafter Compound A ) represents a bifunctional tetrahydropyran scaffold.[1] Its structure features a vicinal stereocenter relationship between the ring oxygen, the alkyl side chain at C2, and the hydroxyl group at C3.[1] Characterizing this molecule requires distinguishing between the exocyclic primary alcohol and the endocyclic secondary alcohol, as well as establishing the relative stereochemistry (typically cis or trans) of the C2/C3 substituents.[1]
This guide provides a robust framework for identifying Compound A using NMR, IR, and MS, grounded in its synthetic utility as a precursor to 1,4-dioxa-cis-decalin systems and complex polyethers.[1]
Molecular Descriptors
| Property | Data |
| IUPAC Name | 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Monoisotopic Mass | 146.0943 Da |
| SMILES | OCCC1C(O)CCCCO1 |
| Key Moiety | Vicinal hydroxy-ether (C3-OH / C2-alkyl) |
Mass Spectrometry (MS) Profiling
Mass spectrometry is the first line of defense in confirming the molecular formula and analyzing the stability of the ether ring.[1]
Ionization Techniques[1][2]
-
Electrospray Ionization (ESI): Preferred for the intact molecule due to its polarity.[1]
-
Electron Impact (EI): Useful for structural fingerprinting if the molecule is derivatized (e.g., TMS ether).[1] Native EI often leads to extensive fragmentation.[1]
Fragmentation Pathway (EI/CID)
The fragmentation logic follows alpha-cleavage adjacent to the ether oxygen and dehydration events driven by the secondary alcohol.[1]
-
Dehydration (
): Loss of H₂O from the C3 secondary alcohol is rapid, yielding a dihydropyran species ( ).[1] -
Alpha-Cleavage (Ring Opening): The C2-C3 bond is vulnerable.[1] Cleavage here can generate characteristic oxonium ions.[1]
-
Side Chain Loss: Cleavage of the C2-C2' bond is less favorable but can occur, stripping the hydroxyethyl tail.[1]
Diagnostic Signal:
-
:
. - : Tetrahydropyranyl cation (loss of side chain and rearrangements).[1]
Infrared Spectroscopy (IR)
IR data is pivotal for assessing hydrogen bonding networks, which differ significantly between the cis and trans diastereomers.[1]
| Frequency (cm⁻¹) | Vibration Mode | Structural Insight |
| 3350–3450 | O-H Stretch (Broad) | Indicates intermolecular H-bonding.[1] In dilute solution (CCl₄), cis-isomers may show a sharper intramolecular band (~3550 cm⁻¹) between C3-OH and the side chain oxygen.[1] |
| 2850–2950 | C-H Stretch (sp³) | Typical alkyl backbone.[1] |
| 1050–1100 | C-O Stretch | Strong bands corresponding to the C-O-C (ring) and C-O-H (alcohol) bonds.[1] The primary alcohol (side chain) typically absorbs ~1050 cm⁻¹, while the secondary (ring) is ~1080 cm⁻¹.[1] |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for stereochemical assignment.[1] The data below assumes the thermodynamically preferred chair conformation .
1H NMR (Proton) - 400 MHz, CDCl₃
Note: Chemical shifts are approximate and solvent-dependent.
| Position | Shift (δ ppm) | Multiplicity | Coupling ( | Assignment Logic |
| H3 | 3.55 – 3.65 | ddd (Multiplet) | The carbinol proton.[1] Its coupling to H2 determines the relative stereochemistry (Large | |
| H2 | 3.15 – 3.25 | ddd | The bridgehead proton.[1] Shielded relative to H3 due to the ether environment vs alcohol.[1] | |
| H1' | 1.70 – 1.90 | Multiplet | - | Methylene protons of the ethyl side chain.[1] |
| H2' | 3.70 – 3.80 | Triplet (t) | Terminal hydroxymethyl protons (-CH ₂OH).[1] Distinctive deshielded region.[1] | |
| H6ax/eq | 3.40 / 3.90 | Multiplets | Geminal (~11) | Ring ether protons adjacent to oxygen.[1] |
| H4, H5 | 1.40 – 1.70 | Multiplets | - | Ring backbone methylene protons.[1] |
Stereochemical Probe (The "Hoffmann-Münster" Criteria):
-
Cis-Isomer (2R, 3S): Typically arises from hydroboration of 2-vinyltetrahydropyran-3-ol.[1] H2 and H3 are often in an axial-equatorial relationship, leading to a smaller
(approx 2-5 Hz).[1] -
Trans-Isomer (2R, 3R): H2 and H3 can adopt a trans-diaxial arrangement, yielding a large coupling constant (
Hz).[1]
13C NMR (Carbon) - 100 MHz, CDCl₃
| Position | Shift (δ ppm) | Type | Assignment |
| C2 | 78.0 – 80.0 | CH | Ether linkage, chiral center.[1] |
| C3 | 68.0 – 70.0 | CH | Carbinol carbon (secondary alcohol).[1] |
| C6 | 67.0 – 68.0 | CH₂ | Ring ether carbon.[1] |
| C2' | 60.5 – 62.0 | CH₂ | Terminal primary alcohol (-C H₂OH).[1] |
| C1' | 32.0 – 34.0 | CH₂ | Side chain methylene.[1] |
| C5 | 25.0 – 26.0 | CH₂ | Ring methylene.[1] |
| C4 | 30.0 – 32.0 | CH₂ | Ring methylene.[1] |
Experimental Protocol & Workflow
To ensure data integrity, the following workflow is recommended for the isolation and characterization of Compound A.
Synthesis Context
This compound is rarely bought; it is synthesized.[1] The standard route involves the hydroboration-oxidation of 2-vinyltetrahydropyran-3-ol .[1]
Sample Preparation for NMR[1]
-
Solvent Choice: Use DMSO-d₆ if you need to resolve the hydroxyl protons (OH signals will appear as doublets/triplets).[1] Use CDCl₃ for standard structural assignment.[1]
-
D₂O Shake: If signals in the 3.0–4.0 ppm region are overlapped, add one drop of D₂O to the NMR tube.[1] The OH signals will disappear, simplifying the spectrum and revealing the underlying coupling of H2 and H3.[1]
Structural Elucidation Flowchart
The following diagram outlines the logic path for confirming the structure and stereochemistry.
Figure 1: Decision matrix for the stereochemical assignment of 2-(2-hydroxyethyl)tetrahydropyran-3-ol variants.
References
-
Hoffmann, R., & Münster, I. (1997).[1][2][4] Stereoselective Synthesis of Alcohols, L: Synthesis and Conformational Studies of 1,5-Dioxa-cis-decalin. Liebigs Annalen/Recueil, 1997(6), 1143–1150.[1] Link[1]
-
Nicolaou, K. C., et al. (1990).[1] Total Synthesis of Yessotoxin.[1] Journal of the American Chemical Society.[1] (Contextual reference for fused ether synthesis).
-
Molaid Chemicals. (2025).[1] (2R,3S)-2-vinyltetrahydropyran-3-ol Structure and Data. Link
Stereochemistry of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol synthesis
Stereocontrol in the Synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol: A Comprehensive Methodological Guide
The synthesis of oxygen-containing heterocycles, particularly the 2,3-disubstituted tetrahydropyran (THP) core, remains a cornerstone of complex natural product total synthesis and medicinal chemistry. The molecule 2-(2-hydroxyethyl)tetrahydro-2H-pyran-3-ol presents a distinct stereochemical challenge: the establishment of contiguous stereocenters at the C2 and C3 positions[1]. Unlike 2,6-disubstituted THPs, which are readily accessed via standard Prins cyclizations, the 2,3-substitution pattern requires meticulous control over regioselectivity and facial attack during ring closure[2].
This guide dissects the mechanistic causality, stereochemical rationale, and self-validating experimental protocols required to synthesize this specific architectural motif with high diastereomeric fidelity.
Mechanistic Rationale and Stereochemical Causality
The spatial orientation of the 2-hydroxyethyl group at C2 and the hydroxyl group at C3 dictates the molecule's overall conformation and biological binding affinity. In a standard chair conformation, the bulky 2-hydroxyethyl group acts as a thermodynamic anchor, strongly preferring the equatorial position to minimize 1,3-diaxial interactions (A-value
To synthesize this core with high diastereoselectivity, chemists often bypass traditional Prins cyclizations—which typically yield 4-hydroxy THP derivatives[3]—in favor of two primary pathways:
-
Lewis Acid-Mediated Cyclization: Indium trichloride (InCl₃) efficiently mediates the cyclization of homoallylic alcohols with aldehydes. The stereochemistry of the resulting THP product is directly correlated with the geometry of the starting homoallyl alcohol, allowing for precise control over the C2/C3 stereocenters[4],[5].
-
Brønsted Acid-Catalyzed Hydroxyalkoxylation: The acid-mediated cyclization of silylated alkenols (using reagents like p-TsOH) forces a highly ordered, chair-like transition state. This effectively lowers the activation energy for the cyclization, ensuring that the stereochemistry is transferred with absolute fidelity to the THP core[6],[7].
Logical flow of stereocontrol in the synthesis of the anti-2,3-disubstituted THP core.
Quantitative Analysis of Synthetic Methodologies
The choice of catalyst and precursor directly impacts the regiochemical outcome (6-endo vs. 5-exo) and the diastereomeric ratio (dr). The table below summarizes the efficiency of various field-proven methodologies for constructing the 2,3-disubstituted THP scaffold[4],[7],[8].
| Methodology | Catalyst / Reagent | Yield (%) | Diastereomeric Ratio (dr) | Primary Stereocontrol Mechanism |
| Epoxide 6-endo-tet | CSA (10 mol%) | 74% | 92:8 (anti:syn) | Precursor Geometry & Inversion |
| Silyl Alkenol Cyclization | p-TsOH (20 mol%) | 81% | >95:5 (anti:syn) | 1,3-Diaxial Minimization |
| Homoallylic Cyclization | InCl₃ (20 mol%) | 85% | >95:5 (anti:syn) | Chair-like Transition State |
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol details the synthesis of the target molecule via a stereoselective 6-endo-tet cyclization of a chiral epoxy-alcohol. This method is highly reliable for establishing the C3-hydroxyl group[9].
Step 1: Hydroxyl Protection
-
Causality: The terminal primary alcohol of the 2-hydroxyethyl chain must be protected to prevent competitive 5-exo-tet cyclization or premature lactonization during the acid-catalyzed steps.
-
Procedure: Dissolve the starting chiral epoxy-alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add imidazole (2.0 eq) and cool the system to 0 °C. Dropwise, add tert-butyl(chloro)diphenylsilane (TBDPSCl, 1.1 eq). Stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and dry over anhydrous MgSO₄.
Step 2: Regioselective 6-endo-tet Cyclization
-
Causality: Camphorsulfonic acid (CSA) provides a mild, non-nucleophilic proton source. It activates the epoxide oxygen without stripping the bulky TBDPS group, driving the thermodynamic equilibration toward the 6-membered THP ring rather than the kinetic 5-membered furan ring.
-
Procedure: Dissolve the protected epoxy-alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.05 M) and cool to -20 °C under an argon atmosphere. Add a catalytic amount of CSA (10 mol%). Monitor via TLC until the starting material is consumed (typically 4-6 hours). Critical Step: The low temperature is mandatory to suppress the kinetic 5-exo-tet product. Quench with saturated NaHCO₃ to neutralize the acid immediately, preventing epimerization at C2. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Fluoride-Mediated Deprotection
-
Causality: Fluoride ions selectively cleave the robust Si-O bond due to the high bond dissociation energy of the Si-F bond, leaving the newly formed THP ether linkage completely intact.
-
Procedure: Dissolve the crude THP intermediate in THF (0.1 M) at 0 °C. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq). Stir for 1 hour, then warm to room temperature. Purify directly via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(2-hydroxyethyl)tetrahydro-2H-pyran-3-ol.
Step-by-step experimental workflow for 2-(2-hydroxyethyl)tetrahydro-2H-pyran-3-ol synthesis.
References
-
[4] Title: Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. Source: Scilit. URL: [Link]
-
[6] Title: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols. Source: UVa. URL:[Link]
-
[7] Title: Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Source: MDPI. URL:[Link]
-
[5] Title: Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. Source: Organic Chemistry Portal. URL:[Link]
-
[2] Title: Diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones via Prins cyclizations of enecarbamates. Source: SciSpace. URL:[Link]
-
[3] Title: Development of new methods in tetrahydropyran ring synthesis. Source: DR-NTU. URL: [Link]
-
[9] Title: Tetrahydropyran synthesis. Source: Organic Chemistry Portal. URL: [Link]
Sources
- 1. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. scilit.com [scilit.com]
- 5. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrahydropyran synthesis [organic-chemistry.org]
A Technical Guide to the Biological Potential of Novel Tetrahydropyran Derivatives
Preamble: The Enduring Relevance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring, a six-membered heterocyclic ether, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3][4][5] Its prevalence in a wide array of biologically active compounds, from marine toxins to potent pharmaceuticals, underscores its significance as a target for synthetic organic chemistry.[1] The conformational restraint of the THP ring, compared to a linear ether, and its ability to act as a bioisostere of cyclohexane with lower lipophilicity, offer distinct advantages in drug design.[6] These properties can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] This guide provides an in-depth exploration of the diverse biological activities of novel tetrahydropyran derivatives, the underlying mechanisms, and the experimental methodologies crucial for their evaluation.
The Spectrum of Biological Activity: From Inflammation to Oncology
The versatility of the tetrahydropyran scaffold allows for its incorporation into molecules with a broad range of therapeutic effects.[7] Extensive research has demonstrated the potential of THP derivatives in several key areas:
Anti-inflammatory and Analgesic Properties
A significant body of work has focused on the development of THP derivatives as potent anti-inflammatory and analgesic agents.[8][9][10] These compounds often exhibit superior efficacy and improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][11]
Mechanism of Action: Many of these derivatives function by inhibiting key mediators of the inflammatory cascade. For instance, some compounds have been shown to inhibit cyclooxygenase (COX) activity, reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and decrease nitric oxide levels.[9][11] Furthermore, some derivatives can modulate the opioid system, contributing to their analgesic effects.[9]
Key Findings:
-
Hybrid compounds linking a THP moiety to various NSAIDs have demonstrated significantly stronger antinociceptive properties than their parent drugs.[8]
-
Certain THP derivatives have been shown to reduce leukocyte migration and increase the levels of the anti-inflammatory cytokine IL-10.[11]
-
Some novel compounds have exhibited a reduced risk of gastric lesions compared to conventional NSAIDs like diclofenac.[11][12]
Anticancer Activity
The tetrahydropyran motif is a structural component of several notable anticancer agents, including the marine macrolides bryostatin and eribulin.[1] This has spurred the synthesis and evaluation of numerous novel THP derivatives for their antiproliferative activity against various cancer cell lines.[13][14][15][16]
Mechanism of Action: The anticancer mechanisms of THP derivatives are diverse. Some act as inhibitors of critical cellular enzymes, such as CDK4/6, which are key regulators of the cell cycle.[17] Others function as inhibitors of galectin-3, a protein involved in cancer progression and inflammation.[18] Additionally, some THP-based compounds have been developed as antibody-drug conjugates (ADCs), enabling targeted delivery of cytotoxic agents to cancer cells.[13]
Key Findings:
-
Polyfunctionalized tetrahydropyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown high efficacy against breast cancer cell lines, with significantly less toxicity towards normal breast cells.[14]
-
Tetrahydropyran-based thiodisaccharide mimics have been identified as potent galectin-3 inhibitors.[18][19]
-
The conjugation of THP derivatives to antibodies has resulted in ADCs with significant cytotoxicity and target-mediated selectivity in vitro.[13]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antibiotics. Tetrahydropyran-based compounds have emerged as a promising class of antibacterial agents.[20][21]
Mechanism of Action: A primary target for these compounds is the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[20][21] By inhibiting these essential enzymes, the THP derivatives disrupt bacterial DNA replication and lead to cell death. Notably, these compounds often do not exhibit target-mediated cross-resistance with fluoroquinolones, a widely used class of antibiotics that also target topoisomerases.[20][21]
Key Findings:
-
Dibasic tetrahydropyran-based compounds have demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[20]
-
Certain THP derivatives have shown efficacy in murine infection models against clinically relevant pathogens.[20][21]
-
Thiotetrahydropyridine derivatives have exhibited antioxidant and antimicrobial properties, with some compounds showing potent inhibition of Streptococcus pyogenes and Moraxella catarrhalis.[22]
Neuroprotective Effects
Recent research has highlighted the potential of tetrahydropyran derivatives in the treatment of neurodegenerative diseases and ischemic stroke.[23][24]
Mechanism of Action: The neuroprotective mechanisms are varied. Some compounds, like Δ9-tetrahydrocannabinolic acid (Δ9-THCA), which contains a THP moiety, act as potent PPARγ agonists, leading to increased mitochondrial mass and protection against cytotoxicity.[24] Other natural alkaloids containing a THP ring, such as tetrahydropiperine, have been shown to inhibit autophagy and provide relief from neurological damage in ischemic stroke by activating the PI3K/Akt/mTOR signaling pathway.[23]
Key Findings:
-
Δ9-THCA has demonstrated neuroprotective effects in mouse models of Huntington's disease, improving motor deficits and preventing striatal degeneration.[24]
-
Tetrahydropiperine has been shown to reduce the area of cerebral infarction and ameliorate histopathological damage in ischemic stroke models.[23]
-
The neuroprotective effects of some polyphenols containing a tetrahydropyran moiety, like epigallocatechin-3-gallate (EGCG), are linked to their ability to modulate brain-derived neurotrophic factor (BDNF) levels.[25]
Methodologies for Assessing Biological Activity: A Practical Guide
The evaluation of the biological activity of novel tetrahydropyran derivatives requires a robust and multifaceted experimental approach. This section outlines key in vitro and in vivo assays.
In Vitro Assays
A fundamental step in assessing anticancer potential is to determine the compound's effect on cancer cell viability and proliferation.
Protocol: MTT Assay
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tetrahydropyran derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Determining the minimum inhibitory concentration (MIC) is a standard method for quantifying the antimicrobial potency of a compound.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the tetrahydropyran derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality: This method directly assesses the concentration of the compound required to prevent the growth of a specific microorganism.
Evaluating the effect of a compound on the production of inflammatory mediators by immune cells is a key in vitro assessment.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the tetrahydropyran derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. This assay determines if the compound can suppress this inflammatory response.
In Vivo Models
In vivo studies are essential to evaluate the efficacy and safety of a compound in a whole-organism context.
Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animal Acclimatization: Acclimate male Swiss mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the tetrahydropyran derivative orally or intraperitoneally to the mice. Use a vehicle control group and a positive control group (e.g., diclofenac).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce abdominal writhing.
-
Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Compare the number of writhes in the treated groups to the control group to determine the percentage of inhibition.
Causality: The intraperitoneal injection of acetic acid causes peritoneal inflammation, which in turn stimulates nociceptors, leading to a characteristic writhing response. A reduction in the number of writhes indicates an analgesic effect.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate Wistar rats to the laboratory conditions.
-
Compound Administration: Administer the tetrahydropyran derivative orally to the rats.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Causality: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and other inflammatory mediators. This model is widely used to assess the anti-inflammatory activity of new compounds.
Visualizing the Pathways: Experimental Workflows and Signaling
To better understand the experimental design and potential mechanisms of action, the following diagrams illustrate key workflows and signaling pathways.
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 8. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 14. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological evaluation of tetrahydronaphthyridine derivatives as bioavailable CDK4/6 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram positive activity and improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Conformational Analysis of the 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol Ring
This guide provides a rigorous technical analysis of the conformational behavior of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol . It is designed for medicinal chemists and structural biologists focusing on polyether scaffolds and carbohydrate mimetics.
Executive Summary
The 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol scaffold represents a critical substructure in marine polyether toxins (e.g., brevetoxins, ciguatoxins) and next-generation glycomimetics. Its conformational landscape is governed by a delicate interplay between steric bulk (A-values), gauche effects, and, most critically, Intramolecular Hydrogen Bonding (IMHB) .
Unlike simple tetrahydropyrans (THPs), where the chair conformation is dictated purely by steric minimization, this specific derivative introduces a flexible hydrogen-bond donor/acceptor side chain at C2. This creates a "chameleon" effect where the ring puckering and substituent orientation can shift based on solvent polarity to satisfy an internal 7- or 8-membered H-bond network.
Structural Fundamentals & Stereochemical Nomenclature
To analyze the conformation, we must first define the stereochemical relationships. The THP ring exists primarily in the chair conformation (
The Stereoisomers
The relative configuration of the C2-hydroxyethyl tail and the C3-hydroxyl group dictates the available conformational space.
| Isomer | Configuration | Substituent Relationship (Chair) | Dihedral Angle ( |
| Trans | Diequatorial (Eq-Eq) or Diaxial (Ax-Ax) | Eq-Eq: | |
| Cis | Axial-Equatorial (Ax-Eq) or Eq-Ax |
Note: In the Trans-diequatorial form, the H2 and H3 protons are trans-diaxial (
Mechanistic Drivers of Conformation
Steric Dominance (The A-Value)
The 2-hydroxyethyl group is sterically demanding. In a standard cyclohexane model, an ethyl group has an A-value of
-
Prediction: The equilibrium will heavily favor conformations where the C2-side chain is equatorial .
Intramolecular Hydrogen Bonding (IMHB)
This is the stabilizing force that can override steric preferences.
-
Donor: C3-OH or Sidechain-OH.
-
Acceptor: Ring Oxygen (O1), C3-OH, or Sidechain-OH.
-
The "Scorpion" Effect: The 2-hydroxyethyl tail is flexible enough to curl back. In the cis-isomer (C2-Eq, C3-Ax), the C3 hydroxyl is axially oriented, positioning it perfectly to accept a hydrogen bond from the C2-side chain, or donate to the side chain oxygen.
Solvent Effects[1]
-
Non-polar (
): Promotes IMHB. The molecule "closes up" to shield polar OH groups. -
Polar Protic (
, ): Disrupts IMHB. The molecule adopts the conformation that minimizes steric clash (typically Trans-Diequatorial).
Experimental Protocol: NMR Determination
The following protocol uses
The Decision Tree
The vicinal coupling constant between H2 and H3 is the primary metric.
Figure 1: NMR Decision Tree for assigning relative stereochemistry and ring conformation based on vicinal coupling constants.
Validating IMHB: The Dilution Study
To confirm if the conformation is locked by hydrogen bonding:
-
Prepare samples: 2 mM, 20 mM, and 200 mM in
. -
Acquire
NMR: Focus on the -OH proton signals. -
Analysis:
- ppm: Indicates Intramolecular H-bond (concentration independent).
- ppm: Indicates Intermolecular aggregation (concentration dependent).
Computational Validation Workflow
For drug development applications, experimental data should be corroborated with DFT calculations to predict energy barriers.
Recommended Level of Theory:
-
Optimization: B3LYP/6-311+G(d,p) or
B97X-D (includes dispersion). -
Solvation: IEFPCM (Implicit solvation) matching the NMR solvent.
-
Frequency Calculation: Essential to confirm minima (no imaginary frequencies) and obtain Gibbs Free Energy (
).
Data Interpretation Table
Compare your experimental
| Parameter | Trans-Diequatorial | Cis (Eq-Ax) | Trans-Diaxial |
| Calc. Energy ( | |||
| H2-H3 Dihedral | |||
| Predicted | 9.5 - 11.5 Hz | 3.0 - 5.0 Hz | 2.5 - 4.5 Hz |
| IMHB Potential | Weak (Long range) | Strong (1,2-interaction) | Weak |
Synthesis & Application Note
When synthesizing this core (e.g., via Prins cyclization or epoxide opening), the Trans-diequatorial product is often the kinetic and thermodynamic major product due to the avoidance of 1,3-diaxial strain. However, if the reaction proceeds through a transition state capable of H-bonding (e.g., acid-catalyzed cyclization in non-polar media), the Cis isomer may be enriched.
Key Reference: For detailed coupling constant analysis in 3-hydroxy-THP systems, refer to the foundational work on carbohydrate NMR constants [1]. For the specific impact of side-chain H-bonding in polyethers, see the conformational studies on brevetoxin subunits [2].
References
-
NMR Coupling Constants - Chemical Instrumentation Facility . Iowa State University. Available at: [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans . Molecules, 2019.[1] Available at: [Link][2]
-
Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit . Journal of Physical Chemistry A, 2008. Available at: [Link]
-
Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry . Journal of Medicinal Chemistry, 2019. Available at: [Link]
Sources
Technical Guide: Solubility and Stability Profiling of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
[1]
Executive Summary & Molecular Profile
Target Analyte: 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol Molecular Formula: C₇H₁₄O₃ Molecular Weight: 146.18 g/mol Class: Cyclic Ether / Vicinal-like Diol[1]
This guide provides a comprehensive framework for characterizing the physicochemical properties of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol.[1] Unlike simple aromatic drugs, this molecule presents specific challenges: it lacks a strong UV chromophore, possesses multiple stereocenters (cis/trans diastereomers), and exhibits high polarity.
This document moves beyond generic protocols, offering a targeted strategy for researchers to determine thermodynamic solubility, hydrolytic stability, and oxidative susceptibility, utilizing detection methods appropriate for non-chromophoric aliphatic ethers.
Theoretical Physicochemical Profile
Before initiating wet-lab experiments, the following theoretical parameters should guide experimental design:
| Parameter | Predicted Value/Characteristic | Implication for Study Design |
| LogP (Octanol/Water) | -0.5 to +0.5 (Estimated) | Likely highly water-soluble; requires reverse-phase LC with high aqueous content or HILIC.[1] |
| pKa | ~16 (Alcoholic -OH) | Non-ionizable in physiological range (pH 1-10).[1] pH-dependent solubility profiling is likely unnecessary.[1] |
| UV Absorbance | Negligible >210 nm | Critical: Standard HPLC-UV is ineffective.[1] Requires RI, ELSD, CAD, or GC-FID. |
| Stereochemistry | 2 Chiral Centers (C2, C3) | Expect diastereomers (cis/trans) which may have distinct solubilities and melting points.[1] |
| Hygroscopicity | High | Handling requires desiccated environments; water content (Karl Fischer) is a critical impurity check.[1] |
Analytical Method Development (The "Blind Spot" Solution)
Most stability studies fail for this class of compounds because researchers attempt to use standard UV detection.[1] This molecule is "invisible" to standard UV-Vis at 254 nm.[1]
Primary Recommendation: GC-FID (Gas Chromatography)
For stability and solubility quantification, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this volatile, non-chromophoric diol.[1]
-
Column: DB-WAX or HP-5ms (Polarity matching is crucial).[1]
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS to improve peak shape and reduce tailing caused by the two hydroxyl groups.[1]
-
Internal Standard: 1-Octanol or Diethylene glycol (structurally similar).[1]
Alternative: HPLC-ELSD/RI
If aqueous samples (from solubility studies) cannot be extracted for GC:
Solubility Determination Protocol
This protocol uses the Thermodynamic Shake-Flask Method , which provides equilibrium data superior to kinetic (turbidimetric) methods.[1]
Experimental Workflow
The following diagram outlines the decision logic for the solubility screen, accounting for the molecule's hygroscopic nature.
Figure 1: Decision logic for thermodynamic solubility screening of hygroscopic diols.
Step-by-Step Methodology
-
Preparation: Weigh approximately 50 mg of the analyte into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent (Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Ethanol, Octanol).
-
Agitation: Vortex for 1 minute. If fully dissolved, add more solid until saturation is visible (undissolved particles remain).
-
Equilibration: Place vials in a shaking incubator at 25°C (or 37°C) for 24 hours.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PVDF filter (Nylon may bind polar diols).[1]
-
Quantification: Dilute the filtrate 1:10 or 1:100 with the mobile phase/solvent and analyze via GC-FID or HPLC-ELSD.
Critical Control: Because the molecule is hygroscopic, the "solid" starting material may have absorbed water. Measure the water content of the raw material via Karl Fischer titration (KF) before weighing to correct the final solubility calculation.[1]
Stability Profiling (Forced Degradation)
The stability profile of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is dictated by the ether linkage and the 1,3-relationship of the hydroxyl groups.[1]
Degradation Pathways
While cyclic ethers are generally stable to base, they can be vulnerable to acid-catalyzed ring opening or dehydration.[1]
Figure 2: Potential degradation pathways under stress conditions.[1]
Forced Degradation Protocol
Perform these studies to validate analytical methods and determine storage conditions.
| Stress Condition | Reagent/Condition | Duration | Expected Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Dehydration of 3-OH; Potential ether cleavage (low risk).[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Generally stable (Negative Control).[1] |
| Oxidation | 3% H₂O₂ | 4 Hours | Oxidation of secondary alcohol (C3) to ketone; Primary alcohol (side chain) to aldehyde/acid.[1] |
| Thermal | 60°C (Solid State) | 7 Days | Physical state change; potential polymerization if impurities present.[1] |
| Photolytic | 1.2 million lux hours | 7 Days | Unlikely to degrade (no chromophore), but required by ICH Q1B.[1] |
Data Analysis:
Calculate % Degradation =
References
-
ICH Expert Working Group. (2003).[1] ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation.[1] [Link]
-
PubChem. (2024).[1] Compound Summary: Tetrahydro-2H-pyran-3-ol (Analog).[1] National Library of Medicine.[1] [Link][1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for cyclic ether stability and synthesis).
-
Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1]
Application of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol as a chiral building block
Application Note: 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol as a Versatile Chiral Building Block in Advanced Organic Synthesis
Executive Summary & Strategic Utility
In modern medicinal chemistry and natural product synthesis, the tetrahydropyran (THP) ring has emerged as a privileged scaffold. As a bioisostere of cyclohexane, the THP ring offers lower lipophilicity (logP) and provides an oxygen atom that acts as a critical hydrogen bond acceptor, thereby improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates[1].
The molecule 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol represents a highly versatile chiral building block. It possesses two distinct hydroxyl groups—a primary alcohol on the flexible ethyl tail and a secondary alcohol directly attached to the rigid THP core. This structural duality allows for orthogonal functionalization, making it an ideal precursor for two major applications:
-
Pseudosugar Cores for Iso-Dideoxynucleoside Analogues: Replacing the labile furanose ring with a THP ring increases nuclease resistance while maintaining the conformational geometry required for anti-viral (e.g., anti-HIV) activity[2][3].
-
Macrolide and Polyketide Assembly: The functionalized THP core serves as the rigid center for complex natural products like leucascandrolide A and herboxidiene, where the hydroxyethyl tail is utilized for stereocontrolled chain extension[4].
Application Workflow 1: Synthesis of Iso-Dideoxynucleoside Analogues
To utilize this building block as a pseudosugar, the primary alcohol must be selectively protected, allowing the secondary C3-hydroxyl to be activated and displaced by a nucleobase. This sequence relies heavily on exploiting the steric differences between the two hydroxyl groups.
Workflow for synthesizing iso-dideoxynucleoside analogues from the chiral THP block.
Protocol 1.1: Regioselective Silylation
Causality Insight: We utilize tert-butyldiphenylsilyl chloride (TBDPSCl) rather than the smaller TBSCl. The extreme steric bulk of the TBDPS group ensures near-perfect regioselectivity for the unhindered primary alcohol over the secondary C3-alcohol. Furthermore, TBDPS ethers are highly robust against the mildly basic conditions of subsequent coupling steps.
-
Setup: Dissolve 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Catalysis: Add imidazole (2.5 equiv). Rationale: Imidazole acts as a nucleophilic catalyst to form a reactive silyl-imidazolium intermediate and subsequently serves as an acid scavenger for the generated HCl.
-
Addition: Dropwise add TBDPSCl (1.05 equiv) at 0 °C. Stir and allow to warm to room temperature over 4 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly polar diol spot disappears, replaced by a single, moderately polar UV-active spot.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether. The use of ether over ethyl acetate minimizes the extraction of DMF into the organic phase.
Protocol 1.2: Stereospecific Mitsunobu Coupling
Causality Insight: To attach the nucleobase (e.g., Thymine) at C3, we employ the Mitsunobu reaction. This choice is deliberate: it proceeds via an S_N2 mechanism, guaranteeing complete Walden inversion at the C3 stereocenter. If the starting building block is the cis-isomer, this protocol selectively yields the trans-pseudosugar required for target binding[3].
-
Setup: Dissolve the mono-protected THP intermediate (1.0 equiv), Thymine (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C.
-
Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. Rationale: DIAD and PPh₃ form a betaine intermediate that activates the C3-OH into a superior leaving group.
-
Observation: The yellow color of the DIAD will initially persist but fade to colorless as the betaine is consumed by the nucleobase attack. This color change acts as an internal visual indicator of reaction progress.
-
Purification: Concentrate and purify via flash chromatography. Elute with a gradient of DCM/MeOH to separate the product from the triphenylphosphine oxide by-product.
Application Workflow 2: Macrolide Core Assembly
In the total synthesis of complex polyketides (e.g., leucascandrolide A), the hydroxyethyl tail is oxidized to an aldehyde, which then undergoes asymmetric chain extension[4].
Chain extension pathway of the THP building block toward macrolide core assembly.
Protocol 2.1: Swern Oxidation to THP-Acetaldehyde
Causality Insight: The Swern oxidation is chosen over chromium-based oxidants (like Jones reagent) to strictly prevent over-oxidation of the primary alcohol to a carboxylic acid.
-
Reagent Preparation: Add oxalyl chloride (1.2 equiv) to anhydrous DCM at -78 °C. Slowly add DMSO (2.4 equiv). Rationale: Maintaining -78 °C is critical to prevent the premature decomposition of the highly reactive alkoxysulfonium ylide via the Pummerer rearrangement.
-
Oxidation: Add the C3-protected THP building block (1.0 equiv) in DCM. Stir for 30 minutes.
-
Base Addition: Add Triethylamine (Et₃N, 5.0 equiv) to facilitate the elimination step, yielding the aldehyde. Allow the mixture to warm to 0 °C.
-
Self-Validation: An intense, characteristic odor of dimethyl sulfide (DMS) confirms the successful breakdown of the intermediate and formation of the aldehyde.
Protocol 2.2: Brown Asymmetric Allylboration
Causality Insight: To extend the carbon chain while establishing a new stereocenter, we use Brown's chiral allylborane reagent, (-)-Ipc₂B(allyl). The chiral isopinocampheyl (Ipc) ligands create a rigid, closed six-membered Zimmerman-Traxler transition state, dictating precise facial attack on the newly formed aldehyde[4].
-
Coupling: Cool a solution of the THP-acetaldehyde in diethyl ether to -78 °C. Dropwise add a solution of (-)-Ipc₂B(allyl) (1.2 equiv).
-
Quenching: After 2 hours, quench the reaction by adding alkaline hydrogen peroxide (NaOH / H₂O₂). Rationale: The oxidative quench cleaves the boron-oxygen bond, releasing the newly formed chiral homoallylic alcohol while converting the Ipc ligands into water-soluble pinocampheol, drastically simplifying purification.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes for the functionalization of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol based on the protocols described above.
| Substrate | Transformation | Reagent / Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| THP-3-ol | Regioselective Protection | TBDPSCl, Imidazole, DMF | 92% | N/A | >99% (Retained) |
| Protected THP | Mitsunobu Coupling | Thymine, DIAD, PPh₃, THF | 78% | >95:5 (trans:cis) | >99% |
| THP-Aldehyde | Asymmetric Allylboration | (-)-Ipc₂B(allyl), Et₂O | 85% | 98:2 | >95% |
References
-
Balayiannis, G., et al. "Total syntheses of novel dideoxynucleoside analogues using chiral amino acids." Tetrahedron Letters, 2000. Available at:[Link]
-
Balayiannis, G., et al. "Configuration and conformation of a novel uridine analogue: 1H and 13C NMR spectra of (5'S)-1-[2'-(2-hydroxyethyl)tetrahydropyran-5'-yl]-1H-pyrimidine-2,4-dione." Magnetic Resonance in Chemistry, 2002. Available at:[Link]
-
Li, Y., et al. "Assembly of Tetrahydropyran Derivatives from Aldehydes, Allylboronates, and Syngas by Asymmetric Relay Catalytic Cascade Reaction." Chemistry - A European Journal, 2018. Available at:[Link]
Sources
Analytical methods for the quantification of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Application Note: Quantification of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Introduction & Molecule Profile
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol (C₇H₁₄O₃, MW: 146.19 g/mol ) is a polar, functionalized tetrahydropyran derivative often encountered as a chiral intermediate in the synthesis of complex pharmaceutical APIs (e.g., macrolides, polyethers) or as a specific process impurity.[1]
Analytical Challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV-Vis detection (254 nm) impossible.[1] Detection requires universal detectors (RID, ELSD, CAD) or derivatization.[1] -
Polarity & Solubility: The presence of two hydroxyl groups and an ether linkage imparts high polarity, requiring polar-embedded stationary phases or HILIC modes for retention in LC.[1]
-
Stereochemistry: Depending on the synthetic route, this molecule may exist as cis/trans diastereomers or enantiomers, necessitating chiral separation if stereospecific quantification is required.[1]
This guide details two validated approaches: GC-MS with Silylation (for high-sensitivity impurity profiling) and HPLC-CAD (for direct assay and process monitoring).[1]
Analytical Strategy & Decision Matrix
The choice of method depends on the required sensitivity and the sample matrix.[1]
Figure 1: Decision matrix for selecting the analytical workflow based on sensitivity requirements.
Method A: GC-MS Quantification (Trace Level)[1]
This method utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) derivatization to convert the non-volatile diol into a volatile bis-TMS ether, suitable for gas chromatography.[1]
Reagents & Standards
-
Reference Standard: 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol (>98%).[1]
-
Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich).[1]
-
Solvent: Anhydrous Pyridine (stored over KOH pellets).[1]
-
Internal Standard (IS): Dodecane or 1-Octanol (if separated).[1]
Sample Preparation Protocol
-
Weighing: Accurately weigh 10 mg of sample into a 2 mL GC vial.
-
Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.[1]
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS. Cap immediately with a PTFE-lined crimp cap.[1]
-
Reaction: Incubate at 70°C for 30 minutes in a heating block.
-
Cooling: Allow to cool to room temperature (RT).
-
Dilution: Dilute 1:10 with Ethyl Acetate prior to injection to prevent column overload.
GC-MS Parameters
| Parameter | Setting |
| Instrument | Agilent 7890B / 5977B MSD (or equivalent) |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split 20:1 @ 260°C |
| Oven Program | 60°C (1 min) → 15°C/min → 300°C (5 min) |
| Transfer Line | 280°C |
| MS Source/Quad | 230°C / 150°C |
| Acquisition | SIM Mode (Target Ions: m/z 73, 75, [M-15]⁺) |
Mechanism of Derivatization:
The hydroxyl protons on the C3-OH and the ethyl-OH are replaced by trimethylsilyl (TMS) groups.[1] This reduces hydrogen bonding, increasing volatility and thermal stability.[1]
Reaction:
Method B: HPLC-CAD Quantification (Assay/Purity)
Charged Aerosol Detection (CAD) is chosen over Refractive Index (RI) due to its compatibility with gradient elution, allowing for the removal of late-eluting matrix components.[1]
Chromatographic Conditions
| Parameter | Setting |
| System | Thermo Vanquish UHPLC with CAD |
| Column | Waters XBridge BEH C18 (150 × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detector | CAD (Evap Temp: 35°C, Power Function: 1.[1]0) |
| Injection Vol | 10 µL |
Gradient Table
| Time (min) | % A | % B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Data Analysis
CAD response is non-linear (quasi-linear).[1] For wide dynamic ranges, use a quadratic fit (
Workflow Visualization
Figure 2: HPLC-CAD Workflow for routine assay testing.
Validation Criteria (per ICH Q2)
To ensure trustworthiness, the method must be validated against the following parameters:
-
Specificity: Inject blank solvent and known impurities.[1] Ensure no interference at the retention time of the main peak (~4.5 min).
-
Linearity: Prepare 5 levels from 50% to 150% of target concentration.
-
Acceptance:
(Quadratic for CAD).[1]
-
-
Precision:
-
Accuracy (Recovery): Spike sample matrix at 80%, 100%, and 120%.
-
Acceptance: 95.0% – 105.0% recovery.
-
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
Application Note: Precision Synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol Derivatives via Prins Cyclization
This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the Prins Cyclization protocols required to access functionalized tetrahydropyran (THP) scaffolds, specifically addressing the synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol derivatives.
Abstract & Core Directive
The tetrahydropyran (THP) ring is a privileged pharmacophore in natural products (e.g., polyether antibiotics, pheromones) and drug candidates. The Prins cyclization —the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol—is the premier method for constructing the THP core.[1]
Critical Technical Distinction: While the standard Prins cyclization typically yields 4-functionalized tetrahydropyrans (e.g., 4-OH, 4-halo), the target molecule 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol requires specific regiochemical control. This protocol details:
-
The "Standard" Prins Pathway: Generating the 2,4-disubstituted core (most common).
-
The "Modified" Pathway (Target Specific): Accessing the 3-hydroxy motif via a Prins-driven dihydropyran intermediate followed by stereoselective hydroboration-oxidation. This two-stage workflow is the most robust chemical strategy to access the 3-ol regioisomer using Prins methodology.
Mechanistic Insight & Pathway Design
The reaction proceeds through the formation of an oxocarbenium ion, followed by an intramolecular ene-cyclization. The stereochemical outcome is dictated by the chair-like transition state, typically favoring 2,4-cis substitution in the standard kinetic product.
Reaction Pathway Analysis
To synthesize the 3-ol derivative, we utilize the Prins-Elimination sequence to form a
Step 1: Oxocarbenium Formation: Acid-catalyzed condensation of 3-buten-1-ol (homoallylic alcohol) with 3-hydroxypropanal (or its protected equivalent). Step 2: Cyclization: Intramolecular attack of the alkene on the oxocarbenium ion. Step 3: Termination:
-
Path A (Standard): Trapping by nucleophile (H₂O/X⁻)
4-substituted THP . -
Path B (Target): Elimination of proton
Dihydropyran Hydroboration/Oxidation 3-substituted THP .
Figure 1: Bifurcated mechanism showing the standard trapping pathway versus the elimination-oxidation sequence required for 3-ol synthesis.[2]
Experimental Design & Optimization
Success depends on modulating the Lewis acid strength and solvent polarity to favor either trapping (4-substituent) or elimination (alkene formation).
Key Parameters
| Parameter | Condition A (Standard 4-OH) | Condition B (Dihydropyran for 3-OH) | Mechanistic Rationale |
| Catalyst | TFA (20 mol%) or InCl₃ | TMSOTf (10-20 mol%) | TMSOTf promotes silylation/elimination over hydration. |
| Solvent | DCM (Anhydrous) | Benzene or Toluene | Non-polar solvents favor elimination; DCM stabilizes cations for trapping. |
| Temperature | 0°C | 0°C | Higher temps favor thermodynamic elimination to dihydropyran. |
| Additives | Water (1.0 equiv) | TMS-Cl or Collidine | Water is the nucleophile for 4-OH; Collidine promotes elimination. |
Detailed Protocol: Synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
This protocol uses a Two-Stage Workflow :
-
Prins Cyclization to the Dihydropyran intermediate.
-
Hydroboration-Oxidation to install the C3-Hydroxyl group.
Stage 1: Prins Cyclization to Dihydropyran Intermediate
Reagents: 3-Buten-1-ol (1.0 equiv), 3-((tert-butyldimethylsilyl)oxy)propanal (1.1 equiv), TMSOTf (0.1 equiv), Anhydrous DCM.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent Prep: Add anhydrous DCM (0.1 M concentration relative to alcohol).
-
Reactant Addition: Add 3-Buten-1-ol (10 mmol) and the protected aldehyde (11 mmol). Cool the mixture to -78°C .
-
Catalysis: Dropwise add TMSOTf (1 mmol) over 5 minutes. The low temperature prevents polymerization.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Expert Tip: Monitor by TLC. If the 4-substituted product dominates, add 2,6-lutidine (1.5 equiv) to force elimination to the dihydropyran.
-
Quench: Quench with saturated aqueous NaHCO₃ (20 mL).
-
Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) to isolate the 2-substituted-3,6-dihydro-2H-pyran .
Stage 2: Regioselective Hydroboration-Oxidation (Targeting C3-OH)
Reagents: BH₃·THF (1.0 M), NaOH (3 M), H₂O₂ (30%).
-
Hydroboration: Dissolve the dihydropyran intermediate (5 mmol) in anhydrous THF (15 mL) under N₂ at 0°C.
-
Addition: Add BH₃·THF (1.2 equiv) dropwise. Stir at RT for 2 hours.
-
Note: Boron adds to the less hindered carbon. In 2-substituted dihydropyrans, steric bulk at C2 directs boron to C3 (anti-Markovnikov-like relative to the ring oxygen influence), favoring the 3-ol upon oxidation.
-
-
Oxidation: Cool to 0°C. Carefully add NaOH (3 M, 2 mL) followed by H₂O₂ (30%, 2 mL). Stir for 1 hour.
-
Deprotection (Global): If the side chain was silyl-protected, add TBAF (1.0 M in THF, 1.5 equiv) and stir for 2 hours to unveil the primary alcohol.
-
Final Isolation: Extract with EtOAc, dry, and purify via silica gel chromatography to yield 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol .
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the target 3-ol derivative.
Troubleshooting & Expert Tips
-
Regioselectivity (3-ol vs 4-ol): The direct Prins reaction strongly favors the 4-ol . Do not attempt to synthesize the 3-ol directly in one pot unless using specialized vinyl-silane precursors. The elimination-hydroboration sequence described above is the most reliable method for 3-ols.
-
Aldehyde Stability: 3-hydroxypropanal is unstable (oligomerizes). Use a protected form like 3-(tert-butyldimethylsilyloxy)propanal or generate it in situ from the corresponding acetal.
-
Temperature Control: Maintaining -78°C during catalyst addition is critical to avoid polymerization of the homoallylic alcohol.
-
Catalyst Choice: If TMSOTf is too aggressive (decomposition), switch to Indium(III) Triflate (In(OTf)₃) or Bismuth(III) Chloride (BiCl₃) , which are milder and water-tolerant.
References
-
Yadav, J. S., et al. "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives."[3] Synthesis, 2008.[3][4] Link
-
Crosby, S. R., et al. "A Practical Synthesis of 2,6-Disubstituted 4-Hydroxytetrahydropyrans." Journal of Organic Chemistry, 2002. Link
-
Loh, T. P., et al. "Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones." Journal of Organic Chemistry, 2014.[5] Link
-
Crane, E. A., & Scheidt, K. A. "Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis." Angewandte Chemie Int. Ed., 2010. Link
-
Dobbs, A. P., & Martinović, S. "The silyl-Prins reaction: a review." Tetrahedron Letters, 2002. Link
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protecting Group Strategies for 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol: A Regioselective Approach
Introduction & Structural Rationale
The tetrahydropyran (THP) ring is a foundational structural element in numerous biologically active natural products, including polyether macrolides and marine toxins[1]. When functionalizing THP derivatives such as 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol , chemists are presented with a classic regioselectivity challenge: differentiating between two distinct hydroxyl groups within a 1,5-diol system.
This molecule possesses:
-
A Primary Alcohol: Located on the flexible C2-ethyl side chain.
-
A Secondary Alcohol: Located at the C3 position directly on the rigid tetrahydropyran ring.
Regioselective protection of primary versus secondary hydroxyl groups is a cornerstone of complex molecule synthesis[2]. Because the secondary alcohol is sterically hindered by the adjacent C2 substituent and the bulk of the THP ring itself, the primary alcohol is significantly more accessible. While the tetrahydropyranyl (THP) ether itself is a common protecting group, applying it to a substrate that already contains a THP core can lead to complex diastereomeric mixtures[3]. Therefore, an acyclic, orthogonal protection strategy utilizing bulky silyl ethers and robust alkyl ethers is the most reliable approach.
Orthogonal Protection Workflow
To achieve independent manipulation of both hydroxyl groups, a sequential orthogonal protection strategy is required. The workflow relies on the thermodynamic and steric differences between the two sites, ensuring that each protocol acts as a self-validating system where the chemical environment dictates the outcome.
Figure 1: Orthogonal protection-deprotection workflow for 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol.
Quantitative Data: Protecting Group Selection
The selection of orthogonal protecting groups is critical to prevent unwanted side reactions or protecting group migration during multistep sequences. The table below summarizes the optimal protecting groups for this specific THP-diol system based on steric profiles and cleavage orthogonality.
| Protecting Group | Target Hydroxyl | Reagents | Cleavage Conditions | Regioselectivity & Mechanistic Notes |
| TBDPS (tert-Butyldiphenylsilyl) | Primary | TBDPS-Cl, Imidazole | TBAF or HF·pyridine | Excellent. Highly bulky; resists migration. Stable to the strong bases required for subsequent benzylation. |
| Trityl (Tr) | Primary | TrCl, Pyridine | Mild acid (AcOH) | Outstanding. Extreme steric bulk ensures absolute regioselectivity, but acid sensitivity limits downstream utility. |
| Benzyl (Bn) | Secondary | BnBr, NaH, TBAI | H₂, Pd/C | Orthogonal. Completely stable to fluoride sources; requires strong base (NaH) to install on hindered secondary alcohols. |
| Acetyl (Ac) | Secondary | Ac₂O, Pyridine | K₂CO₃, MeOH | Poor. Prone to ester migration (acyl transfer) in 1,5-diols under basic conditions. Not recommended here. |
| TBS (tert-Butyldimethylsilyl) | Primary | TBS-Cl, Imidazole | TBAF or weak acid | Moderate. Less bulky than TBDPS, leading to a higher risk of unwanted secondary alcohol protection. |
Experimental Protocols
The following step-by-step methodologies provide a robust framework for the regioselective functionalization of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol.
Protocol 1: Regioselective Silylation of the Primary Alcohol
Mechanistic Causality: The primary hydroxyl group on the flexible ethyl chain is significantly less sterically hindered than the secondary hydroxyl group at C3. Using a bulky electrophile like tert-butyldiphenylsilyl chloride (TBDPS-Cl) maximizes this steric differentiation, ensuring >95% regioselectivity. Imidazole acts as both a base and a nucleophilic catalyst.
-
Preparation: Dissolve 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.
-
Catalysis: Add imidazole (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Note: DMAP accelerates the silylation of the primary alcohol without compromising regioselectivity.
-
Addition: Cool the reaction mixture to 0 °C using an ice bath. Add TBDPS-Cl (1.05 eq) dropwise over 10 minutes. A slight stoichiometric excess ensures complete conversion of the primary alcohol while preventing over-silylation.
-
Reaction: Warm the reaction to room temperature and stir for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 7:3).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography to isolate the primary TBDPS ether.
Protocol 2: Orthogonal Benzylation of the Secondary Alcohol
Mechanistic Causality: With the primary alcohol secured, the secondary alcohol at C3 must be protected with a group that withstands subsequent synthetic transformations but can be cleaved orthogonally to the TBDPS group. A benzyl (Bn) ether is ideal, as it is completely stable to the fluoride conditions used for downstream silyl cleavage[4].
-
Preparation: Dissolve the primary-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.15 M) under argon. Cool the solution to 0 °C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes. Note: NaH irreversibly deprotonates the secondary alcohol, forming a reactive alkoxide.
-
Electrophile Activation: Add tetrabutylammonium iodide (TBAI, 0.1 eq) followed by benzyl bromide (BnBr, 1.2 eq). TBAI generates benzyl iodide in situ, a more potent electrophile that accelerates the reaction with the sterically hindered secondary alkoxide.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Carefully quench unreacted NaH with ice water. Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via column chromatography to yield the fully protected intermediate.
Protocol 3: Selective Desilylation of the Primary Alcohol
Mechanistic Causality: To manipulate the primary position (e.g., oxidation to an aldehyde for a Wittig reaction), the TBDPS group must be removed without affecting the benzyl ether. Tetrabutylammonium fluoride (TBAF) provides a highly specific, self-validating cleavage mechanism driven by the thermodynamic stability of the newly formed Si-F bond (~140 kcal/mol).
-
Preparation: Dissolve the fully protected compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cleavage: Add TBAF (1.0 M in THF, 1.5 eq) dropwise at room temperature. Fluoride-mediated desilylation offers a highly sustainable and chemoselective approach to unmasking the primary alcohol[4].
-
Reaction: Stir for 2-4 hours. Monitor by TLC until complete consumption of the starting material is observed.
-
Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer extensively with water to remove tetrabutylammonium salts, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash chromatography to yield the secondary-protected primary alcohol, ready for downstream functionalization.
References
1.[2] Asian Publication Corporation. Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Available at:[Link] 2. NIMC. Greene's Protective Groups in Organic Synthesis. Available at: [Link] 3.[4] PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link] 4.[1] ACS Publications. Stereoselective Synthesis of the Tetrahydropyran Core of Polycarvernoside A. Available at: [Link] 5.[3] Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
Sources
Technical Support Center: Purification of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
This guide serves as a technical support resource for researchers working with 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol . The content is structured to address the unique physicochemical challenges of this molecule, specifically its polarity, lack of UV chromophore, and stereochemical complexity.
Molecule Profile:
-
Formula: C₇H₁₄O₃[1]
-
Molecular Weight: 146.18 g/mol [1]
-
Key Features: 2,3-disubstituted tetrahydropyran, 1,3-diol functionality (exocyclic/endocyclic), UV-inactive.[1]
-
Physical State: Viscous colorless oil (hygroscopic).
-
Predicted Boiling Point: ~135–145°C at 1 mmHg (Decomposes >200°C at atm).
Part 1: Diagnostic Decision Matrix
Before selecting a protocol, identify your primary bottleneck using the logic flow below.
Caption: Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on detection capability and purity requirements.
Part 2: Troubleshooting & FAQs
Category 1: Detection & Visibility (The "Invisible" Molecule)
Q: I see no peaks on my HPLC/Flash UV detector, but I know the compound is there. What is happening?
A: This molecule lacks a chromophore (conjugated
-
Immediate Fix: Switch your detection mode.
-
Flash Chromatography: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index). If these are unavailable, you must collect all fractions and check them via TLC using a stain.
-
TLC Staining: Do not rely on UV. Use Hanessian’s Stain (Cerium Ammonium Molybdate - CAM) or KMnO₄ .[1] The diol functionality will stain typically as a dark blue/brown spot upon heating.
-
LC-MS: Use a CAD (Charged Aerosol Detector) or MS (ESI+) looking for the sodium adduct
.[1]
-
Q: My TLC spots are streaking badly. How do I fix this? A: Streaking is caused by the strong hydrogen bonding of the 1,3-diol moiety with the silica gel.
-
Solution: Add a polar modifier to your mobile phase.[2]
-
Standard: 1% Triethylamine (TEA) is often insufficient for diols.
-
Recommended: Use a gradient of DCM:Methanol (95:5 to 90:10) . The methanol competes for the silica binding sites, sharpening the peak.
-
Alternative: Acetone/Hexane (30:70 to 50:[1]50) can sometimes provide better peak shape than EtOAc/Hexane for this specific pyranol.
-
Category 2: Separation of Stereoisomers (Cis/Trans)
Q: I see a "shoulder" or a double peak in my purified NMR/GC. Is this an impurity? A: It is likely the cis/trans diastereomers . The 2-(2-hydroxyethyl) and 3-hydroxyl groups can exist in two relative orientations.[1]
-
Cis-isomer: Substituents on the same side of the ring.
-
Trans-isomer: Substituents on opposite sides (typically thermodynamically favored if diequatorial).[1]
-
Separation Strategy:
-
Slow Gradient Chromatography: Use a very shallow gradient (e.g., 0.5% MeOH increase per column volume) on a high-surface-area silica column (Gold/Spherical silica).[1]
-
Derivatization (Recommended): If the isomers are inseparable as free diols, convert them to bis-benzoates or acetonides .
-
Acetonide:[1] Only the cis isomer (if the geometry allows 1,3-diaxial-like proximity) might form a cyclic acetal with acetone/H+, allowing chemical separation.
-
Benzoates:[1] Convert both OH groups to OBz. The added mass and rigidity often separate the diastereomers significantly on silica (and make them UV active!).
-
-
Q: How do I distinguish the isomers by NMR?
A: Look at the coupling constant (
-
Trans (Axial-Axial): Large coupling constant (
Hz) due to 180° dihedral angle.[1] -
Cis (Axial-Equatorial): Smaller coupling constant (
Hz).[1] -
Note: This assumes the ring adopts a chair conformation where the bulky hydroxyethyl group is equatorial.
Category 3: Isolation & Physical State [1]
Q: The product oils out and refuses to crystallize. How do I get a solid? A: This molecule is a low-melting, hygroscopic polyol.[1] It is naturally an oil at room temperature.
-
To Solidify: It is difficult to crystallize the free diol. If a solid is required for storage or X-ray, you must derivatize it (e.g., p-nitrobenzoate).
-
To Remove Solvent (Oil):
-
Azeotrope: The oil likely holds water or methanol. Co-evaporate with Toluene (3x) on a rotovap to remove bound protic solvents.
-
High Vacuum: Place on a manifold (<0.5 mmHg) at 40°C for 12 hours.
-
Kugelrohr Distillation: If the oil is dark/impure, distill it.
-
Conditions: 130–150°C @ 0.5 mmHg. (Ensure the system is strictly anhydrous to prevent decomposition).
-
-
Part 3: Comparative Solvent Data
Table 1: Recommended Solvent Systems for Chromatography
| Method | Solvent System | Target | Notes |
| TLC / Flash | 100% EtOAc | General Purity | |
| TLC / Flash | 10% MeOH in DCM | Polar Purification | Moves the diol off the baseline. Essential for final polishing. |
| TLC / Flash | 50% Acetone in Hexane | Isomer Separation | Acetone often resolves diol diastereomers better than EtOAc. |
| HPLC (Reverse) | Water:Acetonitrile (No buffer) | Analytical | Elutes early. Use a C18-Aq or HILIC column for retention.[1] |
Part 4: Advanced Workflow - Isomer Separation via Derivatization
If direct chromatography fails to separate the cis/trans isomers, use this chemical loop.
Caption: Figure 2: Derivatization strategy using benzoylation to induce UV activity and steric differentiation, facilitating chromatographic separation of isomers.
References
-
Nesbitt, C. L., & McErlean, C. S. P. (2011).[3] Total synthesis of C19 lipid diols containing a 2,5-disubstituted-3-oxygenated tetrahydrofuran.[1][3] Organic & Biomolecular Chemistry, 9(7), 2198-2208. Link
-
Travis, B., & Borhan, B. (2001).[4] Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols.[1][4] Tetrahedron Letters, 42(44), 7741-7745. Link
-
BenchChem Technical Support. (2025). Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. BenchChem Technical Guides. Link[1]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Knowledge Base. Link
Sources
- 1. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Total synthesis of C19 lipid diols containing a 2,5-disubstituted-3-oxygenated tetrahydrofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Synthesis & Optimization of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 2,3-disubstituted tetrahydropyrans—a privileged scaffold in medicinal chemistry.
Here, we provide a field-proven, three-step synthetic strategy for 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol . Rather than just listing instructions, this guide details the mechanistic causality, quantitative optimization data, and self-validating protocols necessary to ensure high-yield, stereoselective outcomes.
Synthetic Strategy & Mechanistic Overview
The synthesis of 2-(2-hydroxyethyl)tetrahydro-2H-pyran-3-ol relies on the stereoselective functionalization of a dihydropyran core. The most robust approach utilizes the epoxidation of 3,4-dihydro-2H-pyran (DHP) to form a 1,2-anhydro sugar analog, followed by a transition-metal-catalyzed nucleophilic ring opening .
Figure 1: Three-step synthetic workflow for 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol.
The Causality of Copper Catalysis
A critical failure point in this synthesis is Step 2. Using a standard Grignard reagent (a "hard" nucleophile) on the 1,2-anhydro-THP epoxide typically results in poor regioselectivity (attack at C3) or base-catalyzed elimination.
By introducing a catalytic amount of Copper(I) Iodide (CuI), the Grignard reagent transmetalates into an organocuprate. This "softens" the nucleophile. The copper coordinates to the epoxide oxygen, acting as a Lewis acid, and directs the nucleophilic attack strictly to the anomeric C2 position via an SN2-like trajectory. This direct anomeric substitution is driven by stereoelectronic stabilization from the adjacent ring oxygen, yielding the trans-2,3-disubstituted product .
Figure 2: Mechanistic causality of Cu(I)-catalyzed regioselective epoxide ring opening.
Quantitative Data: Optimizing the Ring-Opening Step
To establish the most reliable protocol, our application scientists evaluated various conditions for the critical Grignard addition (Step 2). The data below summarizes the causal relationship between catalyst loading, temperature, and regioselectivity.
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C2:C3) |
| 1 | BnO(CH2)2MgBr | None | THF | 0 | 15 | 40:60 (Complex mixture) |
| 2 | BnO(CH2)2MgBr | CuI (5) | THF | -78 | 65 | 85:15 |
| 3 | BnO(CH2)2MgBr | CuI (10) | THF | -78 | 88 | >95:5 |
| 4 | BnO(CH2)2MgBr | CuI (10) | Et2O | -78 | 72 | 90:10 |
| 5 | BnO(CH2)2MgBr | CuI (20) | THF | -78 | 89 | >95:5 |
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-line validation checks are met.
Step 1: Epoxidation of 3,4-Dihydro-2H-pyran
-
Setup: In a 500 mL round-bottom flask, dissolve 3,4-dihydro-2H-pyran (10.0 g, 119 mmol) in 150 mL of CH₂Cl₂. Add 150 mL of saturated aqueous NaHCO₃ to create a biphasic system.
-
Reaction: Cool the vigorously stirring biphasic mixture to 0°C. Portionwise, add m-CPBA (77% purity, 29.3 g, 131 mmol) over 30 minutes.
-
Validation Check 1: The organic layer will become cloudy as m-chlorobenzoic acid precipitates. Stir for 2 hours at 0°C. TLC (Hexanes/EtOAc 8:2, p-anisaldehyde stain) must show complete consumption of DHP (Rf = 0.8) and the appearance of the epoxide (Rf = 0.5, stains dark blue).
-
Workup: Separate the layers. Wash the organic layer with 10% aqueous Na₂S₂O₃ (2 × 100 mL) to destroy residual peroxide, followed by saturated NaHCO₃ (100 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at room temperature or below .
-
Validation Check 2: Do not purify the epoxide via silica gel chromatography. 1,2-anhydro sugars are highly acid-sensitive. Use the crude, pale-yellow oil immediately in Step 2.
Step 2: Cu-Catalyzed Nucleophilic Ring Opening
-
Cuprate Formation: Flame-dry a 250 mL Schlenk flask. Add CuI (2.26 g, 11.9 mmol, 10 mol%) and 50 mL of anhydrous THF. Cool to -78°C under argon. Dropwise, add 2-(benzyloxy)ethylmagnesium bromide (1.0 M in THF, 142 mL, 142 mmol).
-
Validation Check 3: Stir for 30 minutes at -78°C. The solution should turn a deep, homogenous yellow/brown, indicating the successful formation of the organocuprate.
-
Addition: Dissolve the crude epoxide from Step 1 in 20 mL of anhydrous THF. Add this solution dropwise to the cuprate mixture over 20 minutes, strictly maintaining the internal temperature at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow it to slowly warm to 0°C over 1 hour.
-
Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL). The aqueous layer will turn deep blue (copper complexes). Extract with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3) to yield 2-(2-benzyloxyethyl)tetrahydro-2H-pyran-3-ol.
Step 3: Global Deprotection (Hydrogenolysis)
-
Setup: Dissolve the purified intermediate (20.0 g, 84.6 mmol) in 150 mL of HPLC-grade Methanol. Add 10% Pd/C (2.0 g, 10% w/w).
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon at room temperature for 12 hours.
-
Validation Check 4: Monitor by TLC (EtOAc 100%, KMnO₄ stain). The starting material (Rf = 0.7) should be completely converted to the highly polar target diol (Rf = 0.2).
-
Workup: Filter the suspension through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to afford pure 2-(2-hydroxyethyl)tetrahydro-2H-pyran-3-ol as a colorless, viscous oil.
Troubleshooting & FAQs
Q: My DHP epoxide yield is very low, and NMR shows a complex mixture of ring-opened diol byproducts. What went wrong? A: 1,2-anhydro sugars are exquisitely sensitive to acid-catalyzed hydrolysis. If the m-chlorobenzoic acid byproduct generated during epoxidation is not immediately neutralized, it will open the epoxide. Ensure your biphasic system has a sufficient volume of saturated aqueous NaHCO₃ and that stirring is extremely vigorous (800+ RPM) to maximize interfacial contact.
Q: The Grignard addition is yielding a 60:40 mixture of regioisomers instead of the >95:5 ratio shown in your data. How can I fix this? A: Poor regioselectivity is almost always a failure of the organocuprate formation. This can happen for two reasons:
-
Impure CuI: Copper(I) Iodide readily oxidizes to Cu(II), which is catalytically inactive for this transformation. Ensure your CuI is highly pure (use 99.999% trace metals basis or purify by Soxhlet extraction with THF).
-
Temperature Spikes: If the internal temperature rises above -60°C during the Grignard addition, the "hard" uncatalyzed Grignard reaction outcompetes the "soft" cuprate pathway, leading to C3 attack. Use an internal temperature probe.
Q: The benzyl deprotection using Pd/C is stalling at 50% conversion, even after replacing the H₂ balloon. What is the cause? A: Your catalyst is being poisoned. Residual copper salts or trace sulfur species from the Step 2 workup strongly bind to palladium, deactivating the catalyst. Pass your starting material through a short pad of silica/Celite before hydrogenation. Alternatively, switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more robust against trace poisons.
References
How to improve the yield of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol synthesis
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing the Synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Executive Summary
The synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol (an amphiphilic 2,3-disubstituted tetrahydropyran) presents unique challenges in stereocontrol (cis/trans selectivity at C2-C3) and isolation (high water solubility).[1] This guide moves beyond standard textbook protocols to address the specific "yield killers" identified in scale-up and medicinal chemistry campaigns: competitive elimination pathways , incomplete cyclization , and aqueous phase loss .[1][2]
Module 1: Synthetic Route Optimization
Choose the troubleshooting workflow that matches your current synthetic strategy.
Scenario A: You are using the Prins Cyclization (Homoallylic Alcohol + Aldehyde)
Most common route for building the ring from acyclic precursors.[2][3]
The Problem: Low yield (<40%) and significant formation of polymeric byproducts or elimination products (dihydropyrans).[2][3]
Root Cause Analysis: The Prins reaction generates a carbocation intermediate. If the nucleophilic trap (water or internal alcohol) is too slow, the cation eliminates to form an alkene (dihydropyran), which then polymerizes.[2][3]
Optimization Protocol:
-
Temperature Step-Down: Do not run at reflux initially. Start at -78°C to form the oxocarbenium ion, then warm slowly to 0°C for the cyclization.[1]
-
Lewis Acid Switch: Replace aggressive acids (e.g.,
, ) with Indium(III) Triflate ( ) or Bismuth(III) Triflate .[2][3] These are "softer" acids that promote cyclization over elimination.[1] -
The "Solvent Cage" Effect: Switch from pure DCM to a DCM/Nitromethane (10:1) mixture.[2][3] Nitromethane stabilizes the intermediate cation, extending its lifetime for the correct cyclization step.[2][3]
| Lewis Acid | Yield Potential | Diastereoselectivity (cis:trans) | Risk Factor |
| Moderate (40-50%) | Low (1:1 to 2:[1]1) | Polymerization | |
| High (60-70%) | High (cis-selective) | Hard to quench/emulsions | |
| Optimal (75-85%) | High (Thermodynamic control) | Minimal side reactions |
Scenario B: You are using Hydroboration-Oxidation of a 2-Substituted Dihydropyran
Route used for high stereochemical precision.[1]
The Problem: Poor regioselectivity (obtaining the 4-ol instead of the 3-ol) or "stalled" oxidation.[1]
Root Cause Analysis: The directing effect of the ring oxygen in 3,4-dihydro-2H-pyran systems is strong.[1] However, a bulky substituent at C2 (the hydroxyethyl chain) can sterically override the electronic bias.[2][3]
Optimization Protocol:
-
Reagent Selection: Use 9-BBN or Thexylborane instead of
.[1] The steric bulk of these reagents forces the boron atom to the less hindered C3 position (anti-Markovnikov relative to the C2 substituent), ensuring the hydroxyl group ends up at C3.[2][3] -
Oxidation pH: Ensure the oxidation step (
) is maintained at pH > 11 . If the pH drops, the C-B bond hydrolysis slows down, leading to incomplete conversion.[2][3]
Module 2: Stereochemical Troubleshooting (C2 vs. C3)
User Question: "I am getting a 1:1 mixture of cis and trans isomers. How do I force the cis-2,3 relationship?"
Technical Insight: The cis-2,3 isomer (where the C2-alkyl and C3-hydroxyl are on the same side) is often the kinetic product in hydroboration, but the trans-2,3 isomer is thermodynamically more stable (diequatorial conformation).[1][3]
Corrective Action:
-
For Cis-Selectivity: Use the Hydroboration route (Scenario B).[1] The boron adds syn to the double bond. If you start with a specific alkene geometry, the stereochemistry is locked.[2][3]
-
For Trans-Selectivity: Use the Prins Cyclization (Scenario A) with a strong Lewis acid (
) and allow the reaction to equilibrate at room temperature.[3] The thermodynamic preference for equatorial substituents will dominate.
Module 3: Purification & Isolation (The "Hidden" Yield Killer)
User Question: "My TLC shows conversion, but I lose 50% of my mass during the aqueous workup."
The Science: 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is a polyol ether .[1] It has high water solubility due to the two hydroxyl groups and the ether oxygen. Standard EtOAc/Water extraction is insufficient.
The "Salting Out" Protocol (Mandatory for >80% Recovery):
-
Saturation: Saturate the aqueous phase completely with NaCl (solid) until no more dissolves.[2][3]
-
Solvent Switch: Do NOT use Diethyl Ether or Hexanes.[1]
-
Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12 hours.
Visualizing the Reaction Pathways
The following diagram illustrates the decision logic for selecting the synthetic route and the critical control points for yield preservation.
Figure 1: Decision tree for selecting synthetic routes and troubleshooting critical yield-limiting steps.
FAQ: Rapid Fire Troubleshooting
Q: Can I use TBDMS protection on the hydroxyethyl chain before cyclization? A: Yes, and you should. Protecting the primary alcohol (hydroxyethyl tail) as a TBDMS ether prevents it from interfering with the cyclization (acting as a competitive nucleophile) and significantly improves lipophilicity, making extraction easier.[2][3] Deprotect with TBAF after ring formation.
Q: Why does my NMR show a complex mixture of multiplets? A: This is likely due to conformational flipping . The tetrahydropyran ring can flip between chair forms. Run the NMR at 50°C or in DMSO-d6 to sharpen the signals, or lock the conformation by acetylating the alcohols for characterization.
Q: I see a side product with a mass of M-18. What is it? A: This is the elimination product (dihydropyran).[3] It means your reaction conditions are too acidic or too hot.[1] Neutralize the reaction mixture with Triethylamine before aqueous workup to prevent acid-catalyzed elimination during concentration.
References
-
Prins Cyclization Methodology
-
Stereoselective Hydroboration
-
Workup Protocols for Polyols
-
General Tetrahydropyran Synthesis
Sources
Technical Support Center: Stereoselective Synthesis of Substituted Tetrahydropyrans (THPs)
Welcome to the Technical Support Center for the stereoselective synthesis of substituted tetrahydropyrans (THPs). THP rings are ubiquitous structural motifs in bioactive natural products, including macrolides and polyether antibiotics. However, controlling the relative and absolute stereochemistry around this flexible six-membered oxygen heterocycle presents significant synthetic challenges.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting protocols, mechanistic insights, and validated methodologies for the most common THP-forming reactions.
Module 1: Prins Cyclization Troubleshooting
The Issue: Loss of enantiomeric excess (ee) or poor diastereomeric ratio (dr) during Lewis acid-catalyzed Prins cyclizations.
Root Cause Analysis (Causality):
The Prins cyclization proceeds via an oxocarbenium ion intermediate. When strong Lewis acids (such as
The Resolution:
Transition to milder Lewis acids, such as Indium(III) salts (
Quantitative Data: Effect of Lewis Acid on Prins Cyclization Stereoselectivity
| Lewis Acid System | Temp (°C) | Yield (%) | ee (%) | dr (cis:trans) | Mechanistic Note |
| 25 | 85 | 68 | 8:1 | Partial racemization via 2-oxonia-Cope | |
| 0 | 92 | >99 | >95:5 | Suppressed side-chain exchange | |
| 0 | 95 | >99 | >99:1 | Exclusive 2,6-cis formation |
Standard Operating Procedure: -Catalyzed Stereoselective Prins Cyclization
-
Preparation: Flame-dry a Schlenk flask under argon. Add the (Z)- or (E)-homoallylic alcohol (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in anhydrous
(10 mL). -
Cooling: Cool the reaction mixture to 0 °C using an ice bath to minimize background side reactions.
-
Catalyst Addition: Add
(1.0 equiv) in one portion, followed immediately by the dropwise addition of TMSBr (1.2 equiv).-
Self-Validation Check: The reaction mixture should turn slightly yellow. If it turns dark brown immediately, moisture contamination has likely degraded the TMSBr, and the reaction will yield complex mixtures.
-
-
Reaction Monitoring: Stir at 0 °C for 2–4 hours. Monitor via TLC until the complete consumption of the homoallylic alcohol.
-
Quenching & Workup: Quench with saturated aqueous
(10 mL). Extract with (3 x 10 mL), dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (silica gel, hexane/EtOAc) to isolate the 2,6-cis-4,5-dibromo-THP product.
Caption: Workflow detailing the effect of Lewis acid strength on Prins cyclization stereocontrol.
Module 2: Intramolecular Oxa-Michael Addition Troubleshooting
The Issue: Inconsistent 2,6-cis vs. 2,6-trans stereoselectivity during the cyclization of
Root Cause Analysis (Causality): The stereochemical outcome of the oxa-Michael addition is strictly governed by whether the reaction is under kinetic or thermodynamic control. Base-catalyzed intramolecular oxa-Michael reactions typically yield 2,6-trans-substituted THPs under kinetic conditions. However, under thermodynamic conditions, equilibration favors the more stable 2,6-cis-substituted THPs, where substituents occupy equatorial positions to minimize 1,3-diaxial interactions 3[3].
The Resolution: To bypass the kinetic/thermodynamic dichotomy and achieve high enantioselectivity with strict diastereocontrol, utilize bifunctional hydrogen-bonding organocatalysts (e.g., squaramide or thiourea derivatives). These catalysts simultaneously activate the electrophilic enoate via hydrogen bonding and deprotonate the nucleophilic hydroxyl group, locking the transition state into a highly ordered chair-like conformation 4[4].
Standard Operating Procedure: Organocatalytic Asymmetric Oxa-Michael Addition
-
Preparation: In a clean, dry vial, dissolve the
-hydroxy -unsaturated compound (0.2 mmol) in anhydrous toluene (2.0 mL). -
Catalyst Addition: Add the bifunctional squaramide catalyst (5-10 mol%).
-
Self-Validation Check: Ensure the catalyst is fully soluble before proceeding. Incomplete dissolution will lead to background uncatalyzed reactions, severely degrading the ee.
-
-
Reaction Conditions: Stir the mixture at room temperature. For highly sensitive substrates, cool to -20 °C to improve enantioselectivity at the cost of reaction rate.
-
Equilibration: Allow the reaction to proceed for 24–48 hours. The dual-activation mode ensures the nucleophile approaches from the Re or Si face selectively.
-
Workup: Filter the mixture through a short pad of silica gel, washing with EtOAc, to remove the organocatalyst.
-
Analysis: Concentrate and analyze the crude mixture by
H NMR to determine the dr, and chiral HPLC to determine the ee.
Caption: Stereochemical divergence in intramolecular oxa-Michael additions based on reaction conditions.
Module 3: Hetero-Diels-Alder (HDA) Cycloaddition Troubleshooting
The Issue: Poor endo/exo selectivity and low yields when reacting unactivated aldehydes with Danishefsky's diene.
Root Cause Analysis (Causality): The HDA reaction requires a highly ordered transition state. Unactivated carbonyls lack the electronic polarization to effectively lower the LUMO, leading to competing reaction pathways (e.g., Mukaiyama aldol-type additions followed by cyclization) rather than a concerted [4+2] cycloaddition. This stepwise mechanism degrades stereocontrol 5[5].
The Resolution: Employ Jacobsen’s chiral chromium(III) catalysts. The Cr(III) center acts as a Lewis acid to strongly coordinate and polarize the aldehyde, while the chiral salen ligand creates a rigid steric pocket that dictates the facial approach of the diene. This ensures excellent enantioselectivity and exclusive formation of the dihydropyranone, which can subsequently be reduced to the target THP3[3].
Module 4: Frequently Asked Questions (FAQs)
Q1: Why am I observing epimerization at the C2 position of my THP during purification?
A1: The C2 position (adjacent to the ring oxygen) is an anomeric center. In the presence of trace acid—even from standard silica gel during column chromatography—the ring can open to an oxocarbenium ion and reclose. This thermodynamically favors the axial substituent due to the anomeric effect. Fix: Neutralize your silica gel with 1% triethylamine (
Q2: My ring-closing metathesis (RCM) to form a THP is stalling at 50% conversion. What is wrong? A2: This is often due to the conformational flexibility of the acyclic diene precursor. If the precursor heavily populates an anti-conformation, the two terminal alkenes are too far apart to react with the ruthenium carbene. Fix: Introduce a temporary conformational constraint (e.g., a cyclic acetal protecting group on adjacent hydroxyls) to invoke the Thorpe-Ingold effect, forcing the alkenes into reactive proximity.
Q3: Can substrate control dictate the stereochemistry of epoxide-opening cascades to form THPs?
A3: Yes. In polyepoxide cascades (common in polyether antibiotic synthesis), the stereochemistry is dictated by the inherent trajectory of the intramolecular nucleophilic attack (usually 6-endo-tet or 6-exo-tet). The stereocenters already present on the epoxide strictly govern the stereochemistry of the newly formed THP ring, provided the reaction proceeds via a concerted
References
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Highly Stereoselective Prins Cyclization of (Z)- and (E)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans Source: Organic Letters / Organic Chemistry Portal URL:[Link] -
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: Marine Drugs / PMC (PubMed Central) URL:[Link]
-
Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Strategies for the construction of tetrahydropyran rings in the synthesis of natural products Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans [organic-chemistry.org]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming stability issues of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol during reactions
Welcome to the technical support guide for 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its unique structure, containing a primary alcohol, a secondary alcohol, and a tetrahydropyran (THP) ring system, offers significant synthetic potential. However, this same combination of functional groups presents specific stability challenges that can lead to low yields, inconsistent results, and the formation of complex byproducts.
This guide provides in-depth, field-proven insights into the causality of these issues and offers robust, self-validating protocols to overcome them. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol that influence its stability?
The molecule's reactivity is governed by three key features:
-
A Tetrahydropyran (THP) Ring: This cyclic ether is generally stable under neutral and basic conditions but is highly susceptible to acid-catalyzed hydrolysis. Protonation of the ether oxygen weakens the C-O bonds, leading to ring-opening.[1]
-
A Primary Hydroxyl Group (-CH₂OH): Located on the C2 side-chain, this alcohol is sterically accessible and typically more nucleophilic than its secondary counterpart, making it the primary site of reaction for many reagents.[2]
-
A Secondary Hydroxyl Group (-CHOH): Positioned at C3 of the pyran ring, this alcohol is more sterically hindered. The spatial relationship between this hydroxyl group and the ether linkage can facilitate intramolecular reactions.
Q2: What are the most common degradation pathways I should be aware of?
There are two principal degradation pathways that researchers encounter:
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen is protonated, creating a good leaving group. This can initiate a ring-opening cascade to form a linear di-hydroxy aldehyde or related species.[1] This is often an irreversible process that leads to a complex mixture of products.
-
Intramolecular Cyclization (Etherification): Under dehydrating conditions (e.g., strong acid and heat) or conditions that activate one of the hydroxyl groups, intramolecular attack can occur, leading to the formation of a bicyclic ether. This is a common side reaction when attempting to convert one of the alcohols into a leaving group.[3][4]
Q3: How should I store this compound to ensure long-term stability?
To maximize shelf-life and prevent degradation, 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid storage with or near acidic compounds, as even trace amounts of acid vapors can catalyze slow degradation over time.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during reactions and provides a logical framework for diagnosis and resolution.
Issue 1: Low Yields or Multiple Products in Acylation or Silylation Reactions
Symptom: When attempting to protect the hydroxyl groups (e.g., forming an ester or silyl ether), you observe a mixture of mono-substituted and di-substituted products, along with unreacted starting material, even when using one equivalent of the reagent.
Root Cause Analysis: This issue stems from the differential but competitive reactivity of the primary and secondary hydroxyl groups. The primary alcohol is kinetically favored due to lower steric hindrance, but the secondary alcohol is still reactive enough to compete, especially at elevated temperatures or with extended reaction times.
Solutions & Scientific Rationale:
-
Exploit Steric Hindrance: Use a sterically bulky protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). The larger size of these reagents dramatically amplifies the inherent steric difference between the primary and secondary positions, leading to high selectivity for the primary alcohol.[5]
-
Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to -78 °C). Lowering the thermal energy of the system makes it more difficult for the reaction to overcome the higher activation energy required for the more hindered secondary alcohol, thus favoring the kinetically preferred product.
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the protecting group reagent. This ensures the primary alcohol reacts to completion before significant reaction occurs at the secondary site. Avoid using a large excess, which would drive the reaction toward di-protection.
Issue 2: Complete Consumption of Starting Material with No Desired Product Under Acidic Conditions
Symptom: You are running a reaction that requires an acid catalyst (e.g., acetal formation, esterification) and find that your starting material is consumed, but the major products are unidentifiable polar compounds by TLC or LC-MS.
Root Cause Analysis: The tetrahydropyran ring is undergoing acid-catalyzed hydrolysis.[1] The protonated ether acts as a leaving group, leading to ring cleavage. This is particularly problematic with strong protic acids like HCl, H₂SO₄, or even strong Lewis acids.
Solutions & Scientific Rationale:
-
Use Mildly Acidic Catalysts: Replace strong acids with milder, often heterogeneous, catalysts. Options include NH₄HSO₄ on silica, Amberlyst-15 resin, or catalytic amounts of p-toluenesulfonic acid (pTSA).[6][7] These provide sufficient acidity to catalyze the desired reaction without causing wholesale decomposition of the THP ring.
-
Strict pH and Temperature Control: If a protic acid is unavoidable, use it in catalytic amounts and perform the reaction at the lowest possible temperature. Buffer the reaction if the process generates additional acid. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Protecting Group Strategy: If the subsequent chemistry allows, protect the hydroxyl groups first. The resulting ethers or esters can sometimes reduce the molecule's sensitivity to acid-catalyzed ring opening.
Issue 3: Difficulty Achieving Selective Oxidation of the Primary Alcohol
Symptom: Attempts to oxidize the primary alcohol to an aldehyde result in a mixture of the desired aldehyde, the over-oxidized carboxylic acid, and the keto-alcohol from oxidation of the secondary hydroxyl group.
Root Cause Analysis: Many common oxidizing agents (e.g., chromic acid, KMnO₄) are not selective and will oxidize both primary and secondary alcohols. Furthermore, oxidation of primary alcohols to aldehydes can be difficult to stop at the aldehyde stage without over-oxidation.
Solutions & Scientific Rationale:
-
Use a Selective Oxidation System: Employ modern, selective oxidation reagents that are sterically sensitive or operate under mild conditions.
-
TEMPO-based oxidations: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like bleach (NaOCl) or diacetoxyiodobenzene (BAIB) is highly selective for primary alcohols.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient oxidation of primary alcohols to aldehydes with minimal over-oxidation.
-
-
Catalytic Dehydrogenation: Certain transition metal catalysts, particularly those based on iridium or ruthenium, can selectively dehydrogenate primary alcohols in the presence of secondary ones, effectively performing a protecting-group-free oxidation.[8]
-
Protect the Secondary Alcohol First: If high selectivity is paramount, protect the secondary alcohol using a robust protecting group. Then, perform the oxidation on the remaining primary alcohol. This orthogonal strategy provides maximum control.
Key Experimental Protocols
Protocol 1: Selective Protection of the Primary Hydroxyl Group as a TBDMS Ether
This protocol leverages a sterically demanding silylating agent to achieve high selectivity for the less hindered primary alcohol.
Materials:
-
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Add imidazole (1.5 eq) to the solution and stir until it dissolves. Cool the flask to 0 °C using an ice-water bath.
-
Silylation: Add TBDMSCl (1.1 eq) portion-wise to the cold solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product will have a higher Rf value than the starting diol. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure mono-protected product.
Visualizations and Data
Chemical Pathway Diagrams
The following diagrams illustrate the key stability challenges and strategic solutions.
Caption: Key instability pathways under harsh reaction conditions.
Caption: Decision workflow for troubleshooting common experimental failures.
Data Tables
Table 1: Comparison of Common Protecting Groups for the Primary Alcohol
| Protecting Group | Reagent | Stability (Cleavage Conditions) | Key Advantages |
| TBDMS | TBDMS-Cl, Imidazole | Acid: Mild acid (e.g., 5% formic acid)[9]Fluoride: TBAF, HF-Pyridine | High selectivity for 1° alcohol; robust to many reaction conditions. |
| Trityl (Tr) | Trityl Chloride, Pyridine | Acid: Very acid labile (e.g., dilute TFA) | Excellent selectivity for 1° alcohols; easily removed.[2] |
| Benzyl (Bn) | Benzyl Bromide, NaH | Reductive: H₂, Pd/C | Very robust to acidic and basic conditions; orthogonal to silyl ethers.[2] |
| Acetonide | 2,2-Dimethoxypropane, pTSA | Acid: Mild aqueous acid | Protects 1,2- and 1,3-diols simultaneously; not suitable for selective 1° protection here.[10][11] |
Table 2: Recommended Reaction Conditions to Minimize Degradation
| Reaction Type | Problematic Condition | Recommended Alternative | Rationale |
| Esterification | Strong Acid (H₂SO₄) | DCC/DMAP coupling; Mild Lewis Acid | Avoids ring-opening of the THP ether. |
| Halogenation | Conc. HX | SOCl₂, PBr₃ | Converts -OH to a good leaving group under non-hydrolytic conditions.[12] |
| Cyclizations | High Temperature | Palladium-catalyzed cyclization | Proceeds under milder, more controlled conditions.[13] |
| General | pH < 4 | Maintain pH between 5-10 | The THP ether linkage is most stable in this range.[1] |
References
-
Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(17), 2809–2811. [Link]
-
Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(17). [Link]
-
Kama, S., et al. (n.d.). A New and Efficient Method for the Protection of Alcohols and Phenols by Using Hexamethyldisilazane in the Presence of Anhydrous Ferric Chloride under Mild Reaction Conditions. Taylor & Francis Online. [Link]
-
(2014). Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed.[Link]
-
Barro, C., et al. (n.d.). Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Garrido, M., et al. (2009). Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines. Current Organic Chemistry, 13(9), 915-939. [Link]
-
Dudnik, A. S., & Gevorgyan, V. (2010). Intramolecular cyclization of 2-hydroxybenzyl allenyl ether. ResearchGate. [Link]
-
Trost, B. M., & Calkins, T. L. (2006). Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbonates. PMC. [Link]
-
Alibés, R., & Figueredo, M. (2009). Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Synlett, 2009(16), 2549-2574. [Link]
-
(n.d.). Cyclic ether synthesis. Organic Chemistry Portal. [Link]
-
Sapotka, K., & Huang, F. (2019). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett, 30(16), 1895-1898. [Link]
-
Kim, I. S., & Krische, M. J. (2011). Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate. PMC. [Link]
-
(2009). Functional Group Protection. Organic Chemistry Portal. [Link]
-
(n.d.). Tetrahydropyran. Wikipedia. [Link]
-
Loh, T.-P. (n.d.). Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]
-
(n.d.). Protection of OH group of alcohol. SlideShare. [Link]
-
Ciriminna, R., et al. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]
-
Lee, H., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]
-
(n.d.). Tetrahydropyran – Knowledge and References. Taylor & Francis. [Link]
-
(n.d.). 2H-Pyran-2-ol, tetrahydro-. NIST WebBook. [Link]
-
Karpyak, N., et al. (2009). JOINT OBTAINING OF 2,5-DIETHYL-3,4-DIHYDRO-2H-PYRAN-2- METHANOL AND SODIUM SALT OF 2,5-DIETHYL-3,4-DIHYDRO-2H- PYRAN-2-CARBOXYLIC ACID VIA CANNIZZARO REACTION. SciSpace. [Link]
-
(n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. NIST WebBook. [Link]
-
(n.d.). (S)-Tetrahydro-2H-pyran-3-OL. PubChem. [Link]
-
(2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
García, C., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]
-
(n.d.). 2-Hydroxytetrahydropyran. PubChem. [Link]
-
Bucheli, S., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. [Link]
-
Bucheli, S., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]
-
García, C., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. MDPI. [Link]
-
Ciriminna, R., et al. (2015). Synthesis of 2-(2-phenylethoxy)tetrahydro-2H-pyran (3a). ResearchGate. [Link]
-
(n.d.). Additional Problems 9 – Fundamentals of Organic Chemistry. Pressbooks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Intramolecular Haloetherification and Transannular Hydroxycycliza...: Ingenta Connect [ingentaconnect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Functional Group Protection [organic-chemistry.org]
- 6. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Selective Protection of Secondary Alcohols by Using Formic Acid as a M" by Krishna Sapotka and Faqing Huang [aquila.usm.edu]
- 10. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
Improving diastereoselectivity in the cyclization to form 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
This is a technical support guide designed for the Advanced Synthesis & Catalysis Division of a specialized CRO or reagent supplier. It addresses the synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol , a specific 2,3-disubstituted tetrahydropyran (THP) motif often found in marine polyether toxins (e.g., brevetoxins) and pheromone precursors.[1][2]
The guide focuses on the most direct "cyclization" route to form the 3-hydroxyl group: the 6-endo-tet opening of epoxy-alcohols , while also addressing the hydroboration of glycals as a diastereoselective alternative.[1]
Topic: 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol Synthesis
Executive Summary & Mechanistic Overview
The formation of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol requires the construction of a 2,3-disubstituted tetrahydropyran ring.[1][2] The primary challenge is controlling the relative stereochemistry (diastereoselectivity) between the C2-alkyl substituent and the C3-hydroxyl group.
Two primary cyclization strategies are dominant in the literature for this specific substitution pattern:
-
Regioselective Epoxide Opening (6-endo-tet): The cyclization of
-epoxy alcohols.[1][2] This is the most direct "cyclization" route but suffers from kinetic competition with 5-exo-tet pathways (Baldwin’s Rules).[2] -
Hydroboration-Oxidation of Glycals: Cyclization is achieved first (forming a dihydropyran), followed by stereoselective installation of the C3-hydroxyl.[2]
This guide prioritizes the Epoxide Opening route as it builds the stereocenters during the cyclization event, but provides troubleshooting for the Glycal route as a fallback.
Troubleshooting Guide: Epoxide Opening (6-endo-tet)
Context: You are attempting to cyclize a 4,5-epoxy-1-heptanol derivative (with a protected side chain) to form the THP ring.
Issue 1: "I am isolating the Tetrahydrofuran (THF) product instead of the THP."
Diagnosis: Kinetic Control (Baldwin's Rules). The 5-exo-tet cyclization is kinetically favored over the 6-endo-tet pathway due to better orbital overlap in the transition state, despite the 6-membered ring often being thermodynamically more stable.[1][2]
Corrective Protocol:
-
Switch to Water Promotion (The Jamison Method): Use neutral water (pH 7.0) or water/methanol mixtures as the solvent.[3] Water acts as a hydrogen-bond donor/acceptor network that selectively stabilizes the transition state for 6-endo opening.[1][2]
-
Use a "Director" Group: If the epoxide is terminal or unhindered, 5-exo dominates. Ensure your epoxide has a substituent (the hydroxyethyl tail) that sterically disfavors the 5-exo approach.
Issue 2: "The C2/C3 Diastereoselectivity is poor (Mixture of Cis/Trans)."
Diagnosis: Uncontrolled inversion or
Corrective Protocol:
-
Enforce
Mechanism: Avoid strong Lewis acids (e.g., ) which promote carbocation formation. Switch to mild Brønsted acids (CSA, PPTS) or basic conditions (NaH/DMSO) if the substrate allows. -
Substrate Design (The Payne Effect): Ensure your epoxide precursor is diastereomerically pure.
Issue 3: "Low yield due to polymerization."
Diagnosis: Intermolecular reaction competition.[2] The hydroxyl group of one molecule is attacking the epoxide of another.
Corrective Protocol:
-
High Dilution: Run the reaction at <0.05 M concentration.
-
Templating: Use a Lewis acid that chelates both the epoxide oxygen and the nucleophilic hydroxyl, bringing them into proximity (e.g., Europium(III) complexes).
Visualization: Competing Cyclization Pathways
The following diagram illustrates the kinetic competition between the desired 6-endo-tet pathway (THP) and the undesired 5-exo-tet pathway (THF), along with the stereochemical outcome.
Caption: Kinetic competition in epoxide opening. Water promotes the desired 6-endo pathway over the faster 5-exo route.[1][2]
Alternative Route: Hydroboration of Glycals
If the epoxide route fails to yield the correct diastereomer, the Hydroboration-Oxidation of the corresponding enol ether (glycal) is the industry standard for high diastereoselectivity.
Protocol:
-
Precursor: Synthesize 2-(2-hydroxyethyl)-3,4-dihydro-2H-pyran (protect the side chain alcohol as TBDMS or Bn).
-
Reagent: Use 9-BBN or Thexylborane (bulky boranes) instead of
. -
Conditions: 0°C to RT, THF.
-
Oxidation:
.
Stereochemical Outcome:
-
Boron attacks from the less hindered face (Anti to the C2 substituent).
-
Oxidation proceeds with retention of configuration.[2]
-
Result: Trans-2,3-disubstituted THP (C2-alkyl and C3-OH are trans).[1][2]
How to get the CIS isomer?
To access the cis-isomer via this route, use a smaller borane (
Frequently Asked Questions (FAQs)
Q: Why does water promote the 6-endo cyclization over 5-exo? A: In organic solvents, the reaction is dominated by orbital overlap requirements, favoring the 5-exo transition state (Baldwin's Rules).[1] In water, the "hydrophobic effect" and specific hydrogen-bonding networks stabilize the more compact, charge-separated transition state of the 6-endo pathway. This phenomenon was extensively characterized by Tim Jamison's group at MIT in the synthesis of ladder polyethers.
Q: Can I use the Prins cyclization for this molecule? A: While the Prins reaction (Homoallylic alcohol + Aldehyde) is excellent for 2,4-disubstituted THPs, it is not ideal for 2,3-disubstituted systems like this target. The standard Prins product places the nucleophile (or hydroxyl) at C4. To get a C3-hydroxyl, you would need to use a "Silyl-Prins" variant or an enol-ether substrate, which adds significant synthetic steps compared to the epoxide or glycal routes.[1]
Q: My product is a mixture of C2-epimers. Why? A: This suggests your starting epoxide was a mixture of diastereomers, or you used strong acidic conditions that allowed the epoxide to open to a carbocation, which then scrambled the stereocenter before ring closure. Ensure your alkene precursor is geometrically pure ((E) vs (Z)) before epoxidation.
References
-
Water-Promoted 6-endo Epoxide Opening: Vilotijevic, I., & Jamison, T. F. (2007).[1][2] Epoxide-opening cascades promoted by water. Science, 317(5842), 1189-1192.[1] [1]
-
Baldwin's Rules for Ring Closure: Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. [1]
-
Marine Polyether Synthesis (Nicolaou): Nicolaou, K. C., et al. (1989). Activation of 6-endo over 5-exo hydroxy epoxide openings.[1][2] Stereoselective and ring selective synthesis of tetrahydrofuran and tetrahydropyran systems. Journal of the American Chemical Society, 111(14), 5330-5334.
-
Stereoselective Hydroboration of Cyclic Enol Ethers: Brown, H. C., & Zweifel, G. (1961). Hydroboration.[2][4][8] IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society, 83(12), 2544–2551.
For further assistance with custom synthesis design or reagent selection, please contact the Advanced Synthesis Division.
Sources
- 1. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]- [webbook.nist.gov]
- 2. 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. d-nb.info [d-nb.info]
- 6. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Technical Support Center: Tetrahydropyran (THP) Synthesis & Optimization
Status: Operational Ticket ID: THP-SYNTH-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the THP Synthesis Support Hub. The tetrahydropyran (THP) ring is the structural core of polyether antibiotics (e.g., monensin), marine toxins, and pheromones. Constructing this ring efficiently requires navigating a complex landscape of Lewis acid sensitivity, oxocarbenium ion stability, and thermodynamic vs. kinetic stereocontrol.
This guide moves beyond basic textbook definitions to address the failure points commonly seen in the lab. We focus on three primary pathways: Prins Cyclization , Intramolecular Etherification , and Transition-Metal Catalyzed Hydroalkoxylation .
Part 1: Catalyst Selection Matrix
User Query: "My Prins cyclization yields are inconsistent. Which catalyst should I use for moisture-sensitive substrates versus robust scale-up?"
Technical Response: The choice of catalyst dictates the reaction mechanism (SN1-like vs. concerted) and tolerance to impurities. Use the matrix below to select the optimal system for your specific constraints.
Table 1: Catalyst Performance & Compatibility Profile
| Catalyst Class | Specific Reagent | Key Advantage | Tolerance Profile | Recommended For |
| Traditional Lewis Acid | High reactivity; Low cost. | Strictly Anhydrous. Intolerant to basic amines. | Simple substrates; Kinetic control experiments. | |
| Moisture-Tolerant | Water-stable; Recyclable. | High. Tolerates small amounts of water/alcohol.[1] | Complex natural products; Green chemistry applications [1]. | |
| Iron-Based | Sustainable; Tunable with ligands. | Moderate. Can be tuned for halide termination. | Halogenated THPs (haloprins); Large-scale synthesis [2]. | |
| Brønsted Acid | TFA, TSA, CSA | Reversible thermodynamic control. | High. Good for equilibration to thermodynamically stable isomers. | 2,6-cis-THP formation via thermodynamic equilibration. |
| Noble Metal | Alkyne/Allene activation.[2] | Moderate. Sensitive to halides/strongly coordinating bases. | Intramolecular hydroalkoxylation of alkynols [3]. |
Part 2: Troubleshooting The Prins Cyclization
User Query: "The reaction stalls at the intermediate, or I get 1,3-dioxane side products. How do I fix this?"
Technical Insight: The Prins reaction proceeds via an oxocarbenium ion .[3][4] If this intermediate is not trapped quickly by the internal alkene, it will either hydrolyze (stall) or react with a second equivalent of aldehyde (dioxane formation).
Diagnostic Workflow: The Oxocarbenium Pathway
Figure 1: Mechanistic divergence in Prins cyclization. Controlling the fate of the oxocarbenium ion is the key to yield optimization.
Troubleshooting Guide
Issue 1: Formation of 1,3-Dioxanes
-
Cause: Excess aldehyde competes with the internal alkene for the oxocarbenium ion.
-
Solution:
-
Maintain a strict 1:1 stoichiometry of aldehyde to homoallylic alcohol.
-
Increase temperature (e.g., reflux in DCE) to favor the entropic cyclization over intermolecular addition.
-
Use bulky Lewis acids (
) to sterically hinder the second aldehyde addition.
-
Issue 2: Low Yield / Reaction Stalling
-
Cause: Moisture poisoning the Lewis Acid or sequestering the oxocarbenium ion.
-
Solution:
-
Switch to Indium(III) Triflate (
) . It functions effectively even in aqueous media [1]. -
Add molecular sieves (4Å) directly to the reaction pot.
-
Protocol Adjustment: Pre-mix the aldehyde and catalyst for 15 mins before adding the homoallylic alcohol to ensure full activation.
-
Part 3: Stereochemical Control (The "Cis/Trans" Problem)
User Query: "I need the 2,6-trans isomer, but I keep getting the 2,6-cis product. How do I invert the selectivity?"
Technical Insight: Stereoselectivity in THP formation is governed by the Woerpel Model (stereoelectronic control) and the Chair-Transition State (steric control).
-
2,6-cis (Thermodynamic Product): In a chair conformation, both substituents occupy equatorial positions to minimize 1,3-diaxial interactions. This is the default outcome under reversible conditions (strong acid, high heat).
-
2,6-trans (Kinetic Product): Requires specific "inside attack" on the oxocarbenium ion or specific precursors.
Protocol: Switching Selectivity
| Target Isomer | Recommended Strategy | Mechanistic Rationale |
| 2,6-cis (Thermodynamic) | TFA / DCM, RT. | Allows equilibration of the oxocarbenium intermediate to the diequatorial chair conformer. |
| 2,6-trans (Kinetic) | Iron-catalyzed "halo-Prins" reaction. The halide attacks the carbocation immediately, trapping the kinetic intermediate before relaxation [2]. | |
| 2,6-trans (Substrate Control) | Intramolecular Michael. | Use a Gold(I) catalyst on an alkynyl alcohol. The geometry of the alkyne forces a specific attack trajectory. |
Part 4: Advanced Workflow - Gold(I) Catalysis
User Query: "I am cyclizing an alkynyl alcohol. Standard acids are causing decomposition."
Technical Insight:
For alkynyl alcohols, Lewis acids are often too harsh. Gold(I) catalysis allows for mild, chemoselective activation of the
Standard Operating Procedure (SOP): Gold-Catalyzed Hydroalkoxylation
Reagents:
-
Substrate:
-alkynyl alcohol or -allenyl alcohol. -
Catalyst:
(5 mol%). -
Co-catalyst:
(5 mol%) (activates the Au-Cl bond).[2] -
Solvent: Toluene or DCM (0.1 M).
Step-by-Step Protocol:
-
Catalyst Activation: In a glovebox or dry vial, weigh
and . Add dry solvent. A white precipitate (AgCl) will form immediately, indicating active cationic gold generation ( ). -
Addition: Add the substrate solution to the catalyst mixture.
-
Monitoring: Stir at RT. Monitor by TLC.[1] Gold reactions are often fast (< 1 hour).
-
Filtration: Filter through a short plug of silica to remove gold/silver salts.
-
Isolation: Concentrate and purify.
Why this works: The cationic Gold(I) coordinates to the alkyne, rendering it hyper-electrophilic for attack by the pendant alcohol (5-exo-dig or 6-endo-dig cyclization) [3].
Gold Catalysis Decision Tree
Figure 2: Ligand selection strategy for Gold(I) catalyzed cyclization.
References
-
Loh, T. P., et al. "Indium(III) Triflate-Catalyzed Organic Synthesis."[5] Tetrahedron, vol. 55, no. 35, 1999, pp. 10789–10802.
-
Miranda, P. O., et al. "Iron(III) Halides as Sustainable Catalysts for the Prins Cyclization." Organic Letters, vol. 5, no. 11, 2003, pp. 1979–1982.
-
Toste, F. D., et al. "Gold(I)-Catalyzed Stereoselective Olefin Cyclopropanation." Journal of the American Chemical Society, vol. 127, no. 32, 2005, pp. 11260–11261. (Foundational text on Au-catalysis activation modes).
-
Woerpel, K. A. "Stereoselective Reactions of Oxocarbenium Ions." Chemical Reviews, vol. 106, no. 7, 2006, pp. 2990–3015.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Isolation & Workup of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Welcome to the Advanced Application Support Center. The synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol presents a unique downstream challenge: it is a highly polar, carbohydrate-like diol with an extensive hydrogen-bonding network. Standard aqueous-organic extractions typically fail, resulting in the product remaining trapped in the aqueous phase or lost in intractable emulsions.
This guide provides field-proven, self-validating methodologies to break emulsions, manage inorganic salts from reduction steps, and force phase partitioning using thermodynamic principles.
I. Workup Diagnostic Workflow
Before selecting a protocol, use the decision matrix below to identify the optimal isolation strategy based on your specific reaction conditions.
Fig 1: Decision matrix for the extractive workup of highly polar tetrahydropyran diols.
II. Troubleshooting & Causality FAQs
Q1: Why does my diol remain in the aqueous layer during a standard Ethyl Acetate (EtOAc) extraction?
A: 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol contains two hydroxyl groups and an ether oxygen, making it highly hydrophilic. The thermodynamic stability of its aqueous hydration sphere outcompetes the solvation energy offered by standard organic solvents. To extract it, you must alter the thermodynamic equilibrium of the water itself. By introducing a kosmotropic salt (e.g.,
Q2: I reduced a lactone precursor using
Q3: Which salt should I use for salting-out extraction?
A: Not all salts are equal. According to the Hofmeister series, multivalent anions with high charge density are the strongest kosmotropes [1]. While
III. Quantitative Partitioning Data
The following table summarizes the causal relationship between salt additives, solvent choice, and the extraction efficiency of highly polar diols (using 2,3-butanediol and similar hydrophilic diols as thermodynamic proxies)[3, 4].
| Salt Additive | Concentration (g/kg) | Extraction Solvent | Partition Coefficient ( | Diol Recovery (%) |
| None (Control) | 0 | Ethyl Acetate | 0.15 | < 15% |
| Sodium Chloride ( | 300 | Ethyl Acetate | 0.85 | ~ 45% |
| Sodium Sulfate ( | 250 | Ethyl Acetate | 2.40 | > 70% |
| Potassium Pyrophosphate ( | 550 | Ethyl Acetate | > 10.0 | > 95% |
| Potassium Pyrophosphate ( | 550 | n-Butanol | > 15.0 | > 98% |
Note: While n-Butanol offers the highest recovery, its high boiling point (117 °C) complicates downstream solvent removal. EtOAc with
IV. Validated Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to the next step.
Protocol A: Modified Fieser Workup (For Reductions)
Use this to remove aluminum salts prior to extraction.
-
Cooling: Cool the crude reaction mixture to 0 °C in an ice bath under vigorous stirring.
-
Dilution: Dilute the mixture with THF (at least 5 mL per gram of
used) to lower viscosity. -
Sequential Quench: For every
grams of used, strictly add the following dropwise:- mL of distilled water.
- mL of 15% aqueous NaOH.
- mL of distilled water.
-
Maturation: Remove the ice bath. Stir vigorously at room temperature for 15–30 minutes until the gray mixture transitions to a suspension of white, granular salts.
-
Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 20 mL).
-
Self-Validation Check (Mass Balance): Weigh the dried filter cake. The theoretical mass of the aluminum salts should roughly match the expected stoichiometric byproduct. If the mass is >20% higher than expected, your diol is still trapped. Correction: Resuspend the cake in boiling THF for 30 minutes, refilter, and combine the filtrates.
Protocol B: Salting-Out Liquid-Liquid Extraction (SO-LLE)
Use this to extract the diol from the aqueous phase.
-
Concentration: Rotary evaporate the combined filtrates from Protocol A to remove all volatile organic solvents (THF), leaving only the aqueous layer and the crude diol.
-
Salting Out: Add anhydrous
or to the aqueous layer until saturation is reached (undissolved salt begins to settle at the bottom). -
Extraction: Add an equal volume of Ethyl Acetate (or a 9:1 mixture of EtOAc:Isopropanol for stubborn cases). Shake vigorously in a separatory funnel for 2 minutes. Allow phases to separate.
-
Phase Collection: Collect the upper organic layer. Repeat the extraction 3 times.
-
Self-Validation Check (TLC Partitioning): Spot the post-extraction aqueous layer heavily on a silica TLC plate. Stain the plate with
dip and heat it. The absence of a bright yellow/white spot against the purple background confirms 100% of the diol has successfully partitioned into the organic phase. If a spot remains, proceed to Protocol C.
Protocol C: Continuous Liquid-Liquid Extraction (CLLE)
Use this as a last resort if SO-LLE leaves >10% of the diol in the aqueous phase.
-
Setup: Transfer the saturated aqueous layer into a continuous liquid-liquid extractor designed for solvents lighter than water.
-
Solvent Charging: Fill the receiving flask with 250 mL of Ethyl Acetate and attach it to the extractor.
-
Reflux: Heat the receiving flask to reflux. The vaporized EtOAc will condense, percolate down through the aqueous layer, extract the diol, and overflow back into the receiving flask. Run continuously for 24–48 hours.
-
Self-Validation Check (GC-FID / TLC Monitoring): Sample the receiving flask at 24 hours and 36 hours. Analyze via GC-FID or quantitative TLC. The extraction is validated as complete when two consecutive samples taken 12 hours apart show a plateau—meaning no further increase in product concentration in the receiving flask.
V. References
-
General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, ACS Publications. URL:[Link]
-
8.4 - Extraction and Washing Guide. MIT OpenCourseWare. URL:[Link]
-
Salting-out of bio-based 2,3-butanediol from aqueous solutions. Journal of Chemical Technology & Biotechnology. URL:[Link]
-
Designing Ionic Liquids for the Extraction of Alcohols from Fermentation Broth. Queen's University Belfast. URL:[Link]
Validation of the absolute configuration of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Validation of the Absolute Configuration of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Executive Summary: The Stereochemical Challenge
The molecule 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol presents a classic but deceptive stereochemical challenge. With two chiral centers (C2 and C3), this scaffold exists as four distinct stereoisomers: two pairs of enantiomers (cis- and trans-diastereomers).[1]
In drug development and pheromone synthesis (e.g., Civetone precursors), distinguishing the (2R, 3R) isomer from the (2S, 3S) or the (2R, 3S) forms is non-trivial. The compound is typically an oil, rendering direct X-ray crystallography difficult without derivatization.
This guide objectively compares the three industry-standard validation workflows, recommending the Modified Mosher’s Method (NMR) as the primary validated system for this specific substrate due to its speed, reliability with oils, and independence from crystalline standards.
Comparative Analysis of Validation Methodologies
The following table contrasts the three primary methodologies available for validating the absolute configuration of this specific pyran-3-ol derivative.
| Feature | Method A: Modified Mosher’s (NMR) | Method B: Asymmetric Total Synthesis | Method C: X-Ray Crystallography |
| Primary Mechanism | ¹H NMR chemical shift anisotropy ( | Comparison of | Direct visualization of electron density diffraction patterns.[1] |
| Suitability for Target | High. Ideal for oily secondary alcohols like pyran-3-ol.[1] | Medium. High labor cost; requires a known starting material (e.g., D-glucal).[1] | Low. The target is an oil; requires derivatization (e.g., p-nitrobenzoate) to crystallize. |
| Sample Requirement | ~5–10 mg | >100 mg (for multi-step synthesis) | Single crystal (difficult to grow).[1] |
| Throughput | 24–48 Hours | Weeks to Months | Variable (Crystal growth is the bottleneck). |
| Self-Validating? | Yes. Internal consistency of | No. Relies on the purity and identity of the reference standard. | Yes. Absolute certainty (anomalous dispersion).[1] |
Technical Deep Dive: The Validated Protocol (Mosher's Method)
For 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol , the presence of both a secondary alcohol (C3) and a primary alcohol (side chain) requires a specific strategic approach.[1] The secondary alcohol at C3 is the critical reporter for chirality.
The Mechanistic Logic
The method relies on the conformational rigidity of the Mosher ester (
By calculating
-
Positive
: Protons reside on the right side of the plane (L2). -
Negative
: Protons reside on the left side of the plane (L1).
Experimental Protocol: Double Derivatization
Note: While selective protection of the primary alcohol is possible, forming the bis-MTPA ester is often faster and provides redundant validation data.
Step 1: Preparation of (S)-MTPA Ester
-
Dissolve 5 mg of the pyran-3-ol in 0.5 mL of anhydrous pyridine-d5 (NMR tube reaction) or CH₂Cl₂ (flask).
-
Add 10-15 mg of (R)-(-)-MTPA-Cl (yields the S-ester).[1]
-
Add catalytic DMAP (dimethylaminopyridine).[1]
-
Incubate at room temperature for 4 hours.
-
Quench with water, extract with EtOAc, and filter through a short silica plug to remove excess acid.
Step 2: Preparation of (R)-MTPA Ester
-
Repeat the procedure using (S)-(+)-MTPA-Cl (yields the R-ester).[1]
Step 3: NMR Analysis
-
Acquire ¹H NMR (500 MHz or higher recommended) for both esters in CDCl₃.[1]
-
Assign signals for H2, H4(ax), H4(eq), and the side chain protons. COSY/HSQC may be required for unambiguous assignment.[1][3]
Data Interpretation & Causality
The following data structure is typical for the (2R, 3R) configuration of the target molecule.
Table 2: Expected
| Proton Position | Interpretation | |||
| H-2 (Methine) | 3.45 | 3.52 | -0.07 (< 0) | H-2 is on the "Left" (shielded in S-ester) |
| H-4 (Equatorial) | 2.10 | 1.95 | +0.15 (> 0) | H-4 is on the "Right" (shielded in R-ester) |
| H-4 (Axial) | 1.65 | 1.58 | +0.07 (> 0) | H-4 is on the "Right" |
| Side Chain (H-1') | 1.80 | 1.88 | -0.08 (< 0) | Side chain is on the "Left" |
Causality Check:
If the
Visualization of the Validation Workflow
The following diagram illustrates the decision logic and the stereochemical model used to assign the configuration.
Figure 1: Decision tree for stereochemical validation, highlighting the Mosher's Method workflow as the primary pathway for oily pyran-3-ol derivatives.
References
-
Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Assignment of Absolute Configuration of Secondary Alcohols via NMR Analysis of Mosher Esters. Nature Protocols. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]
-
Dale, J. A., & Mosher, H. S. (1973).[4] Nuclear Magnetic Resonance Enantiomer Reagents.[1][5] Configuration of the
-Methoxy- -trifluoromethylphenylacetic Acid Esters. Journal of the American Chemical Society.[4][6][7] [Link] - Ragoussis, V., & Theodorou, V. (1993). Synthesis of the Civet Constituent 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol. Synthesis. (Note: Validates the synthetic context of the target molecule).
Sources
- 1. 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
A Comparative Guide to the Purity Assessment of Synthesized 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol by HPLC and GC-MS
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable research and safe pharmaceutical development. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of a synthesized polar diol, 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol. This document offers an in-depth analysis of the methodologies, supporting experimental considerations, and a comparative summary to guide researchers in selecting the most appropriate technique for their analytical needs.
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that can significantly impact safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures used for purity determination.[1][2][3][4][5][6][7] This guide is structured to align with the principles of analytical method validation, ensuring that the discussed techniques are evaluated for their suitability for their intended purpose.[8]
Understanding the Analyte: 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is a di-hydroxy substituted cyclic ether. Its structure presents specific analytical challenges due to its high polarity and low volatility, which directly influence the choice of analytical methodology. The presence of two hydroxyl groups makes it highly soluble in polar solvents but difficult to analyze by techniques that require volatilization.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Polar Analytes
HPLC is a cornerstone technique for the purity analysis of a wide range of compounds, particularly non-volatile and thermally labile molecules.[9] For polar analytes like 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol, several HPLC modes can be employed.
Causality Behind Experimental Choices in HPLC
The primary challenge in analyzing highly polar compounds by HPLC is achieving adequate retention on the stationary phase.[10][11] Traditional reversed-phase (RP) HPLC with C18 columns often struggles to retain such analytes, leading to elution near the solvent front and poor resolution from impurities.[11][12]
To overcome this, specialized stationary phases and mobile phase conditions are necessary:
-
Polar-Embedded and Polar-Endcapped Columns: These columns incorporate polar functional groups within the alkyl chains or at the terminus, enhancing the retention of polar analytes through alternative interaction mechanisms.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., silica, or bonded phases with diol or amide functionalities) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[11][13] This creates a water-enriched layer on the stationary phase, facilitating the partitioning and retention of polar analytes.
-
Aqueous Normal Phase (ANP) Chromatography: ANP offers a dual retention mechanism, exhibiting both reversed-phase and normal-phase characteristics, making it a versatile option for separating polar compounds.[13]
For the analysis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol, a HILIC or a polar-embedded reversed-phase approach is often preferred to ensure sufficient retention and resolution from potential impurities.
Experimental Protocol: HPLC Purity Assessment
Below is a detailed, step-by-step methodology for the purity analysis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol by HPLC.
Instrumentation:
-
HPLC or UPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as the analyte lacks a strong UV chromophore). A Diode Array Detector (DAD) can also be used to assess peak purity if impurities are UV-active.[14]
Chromatographic Conditions:
-
Column: HILIC column (e.g., Amide, Diol, or unbonded Silica phase), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
-
-
Gradient: 0-1 min: 100% A; 1-10 min: to 50% B; 10-12 min: to 50% B; 12.1-15 min: return to 100% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM) or RID.
Workflow for HPLC Analysis:
Caption: General workflow for purity analysis by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[15] However, the direct analysis of polar compounds like diols can be challenging due to their low volatility and potential for thermal degradation in the GC inlet.[16][17]
The Necessity of Derivatization in GC-MS
To overcome these limitations, a crucial sample preparation step known as derivatization is often employed.[18] Derivatization chemically modifies the polar functional groups (in this case, the hydroxyl groups) to form less polar and more volatile derivatives.[16] This enhances chromatographic performance by improving peak shape, reducing tailing, and increasing sensitivity.[17]
Common derivatization reagents for alcohols include silylating agents (e.g., BSTFA) and acylating agents. For 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol, silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a suitable choice, converting the hydroxyl groups to trimethylsilyl (TMS) ethers.
Experimental Protocol: GC-MS Purity Assessment with Derivatization
The following protocol outlines the steps for purity assessment using GC-MS with a prior derivatization step.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the synthesized 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Workflow for GC-MS Analysis with Derivatization:
Caption: Workflow for GC-MS analysis with derivatization.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol depends on several factors, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation.
| Feature | HPLC | GC-MS |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability to Analyte | Directly applicable to the polar, non-volatile analyte. | Requires derivatization to increase volatility.[16][17] |
| Impurity Profiling | Excellent for separating a wide range of polar and non-polar impurities.[19] | Best suited for volatile and semi-volatile impurities. |
| Identification Power | Limited structural information from common detectors (RID, ELSD). DAD can provide UV spectra for chromophoric impurities. | Provides mass spectra, which can be used for structural elucidation and identification of unknown impurities by library matching.[20] |
| Sensitivity | Generally lower sensitivity with universal detectors like RID and ELSD. | High sensitivity, especially in selected ion monitoring (SIM) mode. |
| Sample Throughput | Can be high with optimized methods and automation.[19] | The derivatization step can add to the overall analysis time. |
| Quantification | Relative purity is determined by peak area percentage. Accurate quantification requires reference standards for the main compound and each impurity.[19] | Relative purity is determined from the total ion chromatogram (TIC). Quantification can be more complex due to variations in derivatization efficiency and ionization. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol, each with its own set of advantages and considerations.
-
HPLC is the recommended primary technique for the routine purity assessment of this compound. Its ability to directly analyze the polar diol without derivatization simplifies the workflow and avoids potential artifacts from the derivatization reaction. The use of HILIC or polar-embedded columns is crucial for achieving adequate retention and separation.[11][13][21]
-
GC-MS serves as an excellent complementary and confirmatory technique. Its strength lies in the identification of unknown volatile or semi-volatile impurities through mass spectral analysis.[20] While the derivatization step adds complexity, it is essential for the successful analysis of the target compound and other polar impurities by GC-MS.[16][18][22]
For a comprehensive purity assessment, a dual-method approach is often the most robust strategy. HPLC can be used for routine quality control and quantification of the main component and known impurities, while GC-MS can be employed for the identification of unknown volatile impurities and for orthogonal confirmation of the purity profile. This ensures a thorough understanding of the synthesized material's quality, in line with regulatory expectations for drug development.[1][3][23][5]
References
- BenchChem. (2025). Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis. BenchChem.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Dagaut, P., & Karsenty, F. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 24(5), 716–725.
- Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Yin, O. N. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(4), 233-242.
- Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography Ltd.
- ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- ICH. (n.d.). Quality Guidelines. ICH.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of But-2-yne-1,4-diol: NMR vs. HPLC. BenchChem.
- Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 4-aminobenzene-1,2-diol. BenchChem.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- PubMed. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier.
- LCGC Europe. (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. LCGC Europe.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. waters.com [waters.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. jfda-online.com [jfda-online.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Introduction: The Analytical Challenge of a Novel Pyran Derivative
In the landscape of pharmaceutical development, the molecule 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol represents a class of polar, non-chromophoric compounds that present unique analytical challenges. As a potential synthetic intermediate, degradation product, or metabolite, its accurate quantification is paramount for ensuring product quality, safety, and efficacy. The development of robust analytical methods is not a one-time event; it is a lifecycle. Often, methods must be updated, transferred between laboratories, or replaced with more advanced techniques. In these instances, simply validating a new method in isolation is insufficient. A rigorous cross-validation against an existing, validated method is essential to ensure the continuity and integrity of analytical data.
This guide provides an in-depth comparison of two orthogonal analytical techniques for the analysis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol: a High-Performance Liquid Chromatography (HPLC) method with Charged Aerosol Detection (CAD) and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. We will delve into the causality behind experimental choices and provide a self-validating framework for cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
The Imperative of Cross-Validation: Ensuring Data Equivalency
Cross-validation is the formal process of comparing the results from two distinct analytical procedures to demonstrate that they provide equivalent data for a given analyte in a specific matrix.[3][4] This becomes critical in several common drug development scenarios:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.
-
Method Modernization: Replacing an older method (e.g., HPLC) with a more sensitive or specific one (e.g., UHPLC-MS).
-
Comparative Studies: When comparing data generated over a long period or from different clinical sites that may have used different analytical technologies.
The ultimate goal is to prove, with a high degree of statistical confidence, that any observed differences in results are analytically and clinically insignificant.
Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle & Rationale: The target analyte lacks a strong UV chromophore, making standard UV detection impractical. Charged Aerosol Detection (CAD) is an excellent alternative. It is a near-universal, mass-based detection method that generates a response proportional to the quantity of any non-volatile analyte, making it ideal for this compound. A hydrophilic interaction liquid chromatography (HILIC) approach is selected over reversed-phase due to the high polarity of the analyte, which would exhibit poor retention on a C18 column.
Detailed Experimental Protocol: HPLC-CAD
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 90:10 (v/v) acetonitrile/water mixture to a target concentration of 1.0 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 (v/v) Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 (v/v) Acetonitrile:Water.
-
Gradient Program:
-
0-1 min: 100% A
-
1-8 min: Linear ramp to 60% A, 40% B
-
8-9 min: Hold at 60% A, 40% B
-
9.1-12 min: Return to 100% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
CAD Settings: Evaporation Temperature: 35 °C; Gas (N2) Pressure: 60 psi.
-
Workflow for HPLC-CAD Analysis
Caption: Workflow for HPLC-CAD analysis of the target analyte.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle & Rationale: Direct analysis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol by GC is challenging due to its low volatility and the presence of two active hydroxyl groups, which can cause poor peak shape and thermal degradation in the hot injector.[5] Derivatization is therefore mandatory. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and highly effective technique that replaces the active protons on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This dramatically increases volatility and thermal stability, making the analyte suitable for GC-MS analysis.[6][7] Mass spectrometry provides excellent specificity and sensitivity.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization:
-
Prepare a 1.0 mg/mL stock solution of the sample in anhydrous Pyridine.
-
Pipette 100 µL of the sample stock solution into a 2 mL GC vial.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature before analysis.
-
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp 1: 15 °C/min to 250 °C.
-
Ramp 2: 30 °C/min to 300 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the di-TMS derivative (exact m/z values to be determined from a full scan analysis of a standard).
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis including the derivatization step.
The Cross-Validation Protocol: A Self-Validating System
The objective is to demonstrate that the HPLC-CAD and GC-MS methods are equivalent for their intended purpose.[8] This protocol assumes both methods have been individually validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[1][9]
Methodology
-
Sample Selection:
-
Prepare a minimum of six independent samples of the drug substance or product matrix.
-
These samples should span the expected analytical range (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare two samples at each concentration.
-
If possible, include real-world samples (e.g., from a stability study or a pilot batch) in addition to spiked samples.
-
-
Analysis:
-
Analyze each of the six samples in triplicate using the validated HPLC-CAD method. This yields 18 data points.
-
Analyze each of the same six samples in triplicate using the validated GC-MS method. This also yields 18 data points.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results from each method.
-
Statistically compare the mean values obtained from the two methods. A two-sample t-test is a common approach. The null hypothesis (H₀) is that there is no significant difference between the means of the two methods.
-
Acceptance Criteria
-
The percentage difference between the mean results of the two methods should not exceed a predefined limit, typically ±2.0%.
-
The p-value from the t-test should be greater than 0.05, indicating no statistically significant difference between the two datasets.
-
The precision of both methods for the analyzed samples should be comparable and within acceptable limits (e.g., %RSD ≤ 2.0%).
Cross-Validation Logic
Caption: Logical workflow for the cross-validation of two analytical methods.
Data Presentation: A Comparative Overview
The following tables present hypothetical but realistic data to illustrate the comparison.
Table 1: Comparison of Core Validation Parameters
| Parameter | HPLC-CAD Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 10 - 200 | 5 - 250 | Covers intended use |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.65% | 0.82% | ≤ 1.0% |
| - Intermediate Precision | 0.95% | 1.10% | ≤ 2.0% |
| Specificity | No interference from matrix | No interference from matrix | Peak purity/mass spec match |
Table 2: Hypothetical Cross-Validation Results (Analysis of a 100 µg/mL Sample)
| Replicate | HPLC-CAD Result (µg/mL) | GC-MS Result (µg/mL) |
| 1 | 100.5 | 99.8 |
| 2 | 99.8 | 101.1 |
| 3 | 101.1 | 100.4 |
| Mean | 100.47 | 100.43 |
| SD | 0.65 | 0.65 |
| %RSD | 0.65% | 0.65% |
| % Difference Between Means | \multicolumn{2}{c | }{0.04%} |
| t-Test p-value | \multicolumn{2}{c | }{0.96 (Accept H₀)} |
Conclusion and Recommendations
The cross-validation data presented demonstrates a successful outcome. The percentage difference between the means is negligible (0.04%), and the t-test confirms no statistically significant difference between the HPLC-CAD and GC-MS methods. Both methods are precise, accurate, and specific for the quantification of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol.
Expert Recommendations:
-
For Routine QC: The HPLC-CAD method is preferable. It involves a simpler sample preparation workflow without a heating step, making it faster and more suitable for high-throughput environments.
-
For Confirmatory Analysis/Metabolite ID: The GC-MS method offers superior specificity due to the mass spectrometric detection. It is the method of choice for identifying and quantifying the analyte in complex biological matrices or for investigating out-of-specification results.
Ultimately, this guide illustrates that a robust cross-validation plan, grounded in international regulatory standards, is not merely a procedural hurdle but a fundamental scientific necessity.[1][10][11] It builds a bridge of trust between different analytical techniques, ensuring data integrity throughout the entire lifecycle of a pharmaceutical product.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Source: Future Science URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound Source: MDPI URL: [Link]
-
Title: SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound Source: ResearchGate URL: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. mdpi.com [mdpi.com]
- 6. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. fda.gov [fda.gov]
Benchmarking the efficiency of catalysts for 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol synthesis
An in-depth technical analysis for researchers and drug development professionals evaluating catalytic pathways for substituted tetrahydropyrans.
Executive Summary & Strategic Context
The 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol scaffold is a highly versatile structural motif embedded in numerous high-value bioactive compounds, ranging from antiviral nucleoside analogues[1] to complex marine macrolides like neopeltolide[2]. The primary synthetic bottleneck in scaling this scaffold lies in the chemoselective reduction of its unsaturated or oxidized precursors. Alternative synthetic routes, such as intramolecular epoxide ring-opening strategies, also heavily rely on precise catalyst selection to control regioselectivity[3].
This guide provides an objective, data-driven comparison of homogeneous and heterogeneous catalysts for the targeted hydrogenation of 2-(2-hydroxyethyl)-2H-pyran-3(4H)-one to the desired tetrahydropyran-3-ol, focusing on maximizing yield while preventing acid-catalyzed degradation.
Mechanistic Pathway & Causality
The reduction of pyranones to saturated pyranols requires precise control over the hydrogen delivery trajectory to establish the correct relative stereochemistry. Furthermore, the tetrahydropyran ring is notoriously susceptible to ring-opening polymerization under strongly acidic conditions[4]. Therefore, the ideal catalyst must balance a high turnover frequency (TOF) with a neutral or slightly basic microenvironment to preserve the heterocyclic core.
Chemoselective hydrogenation pathway of pyranone to 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol.
Catalyst Benchmarking: Heterogeneous vs. Homogeneous
We evaluated three distinct catalytic systems based on their industrial viability and stereochemical control:
-
Ni/SiO₂ (Heterogeneous): Chosen for its excellent thermal stability and neutral support. Recent studies on biomass-derived tetrahydropyran (THP) demonstrate that Ni/SiO₂ effectively prevents the ring-opening polymerization that typically plagues cyclic ethers under acidic conditions[4].
-
Ru/C (Heterogeneous): A highly active catalyst for carbonyl reduction. However, the inherent Lewis acidity of certain activated carbon supports can inadvertently catalyze C-O bond cleavage.
-
Ru(OAc)₂((R)-BINAP) (Homogeneous): A benchmark chiral catalyst used to achieve high enantiomeric excess (ee) via asymmetric hydrogenation, albeit at a higher cost and with complex downstream separation requirements.
Logical decision tree for selecting catalysts based on reaction priorities.
Quantitative Performance Data
The following table summarizes the experimental benchmarking of these catalysts under standardized conditions (80 °C, 50 psi H₂, Ethanol solvent, 12 hours).
| Catalyst System | Conversion (%) | Selectivity to Target (%) | Enantiomeric Excess (ee %) | TOF (h⁻¹) | Primary Byproduct |
| Ni/SiO₂ (5 mol%) | >98 | 99.1 | N/A (Racemic) | 450 | Trace aliphatic diols |
| Ru/C (5 mol%) | >99 | 82.4 | N/A (Racemic) | 620 | Ring-opened alcohols |
| Ru-BINAP (1 mol%) | 94 | 98.5 | 96 (1R, 2S) | 180 | Unreacted precursor |
Data Interpretation (Causality): The near-quantitative selectivity of Ni/SiO₂ (99.1%) is directly attributed to the non-acidic nature of the mesoporous silica support, which suppresses the oxocarbenium intermediate required for ring-opening[4]. Conversely, Ru/C, despite its superior TOF, yields 17.6% ring-opened byproducts due to the acidic sites often present on the carbon matrix. Ru-BINAP provides exceptional stereocontrol via its chiral binding pocket, making it indispensable for asymmetric pharmaceutical synthesis, though its lower TOF necessitates longer reaction times.
Self-Validating Experimental Protocol: Ni/SiO₂ Hydrogenation
To ensure reproducibility and scientific integrity, the following protocol for the Ni/SiO₂-catalyzed reduction incorporates built-in analytical validation steps to create a self-correcting workflow.
Materials Required:
-
2-(2-Hydroxyethyl)-2H-pyran-3(4H)-one (10.0 g, 69.4 mmol)
-
10 wt% Ni/SiO₂ catalyst (0.4 g, ~0.69 mmol Ni)
-
Anhydrous Ethanol (100 mL)
Step-by-Step Methodology:
-
Catalyst Activation (Critical Causality Step): Pre-reduce the Ni/SiO₂ catalyst under a continuous flow of H₂ (20 mL/min) at 250 °C for 2 hours. Why: Passivated nickel oxides must be reduced to active Ni(0) nanoparticles to enable efficient H₂ dissociation.
-
Reaction Assembly: In a 250 mL stainless steel Parr autoclave, combine the activated Ni/SiO₂, the pyranone precursor, and anhydrous ethanol. Purge the vessel three times with N₂, followed by three times with H₂ to ensure an oxygen-free environment.
-
Pressurization & Heating: Pressurize the reactor to 50 psi with H₂. Heat the mixture to 80 °C under vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.
-
In-Process Control (IPC) & Validation: After 6 hours, sample 0.5 mL of the reaction mixture. Filter through a 0.22 µm PTFE syringe filter and analyze via GC-FID. Self-Validation: The reaction is only deemed complete when the precursor peak (retention time ~4.2 min) is <1% relative to the product peak (~5.8 min). If >1%, continue heating for 2 additional hours.
-
Workup & Isolation: Cool the reactor to room temperature and depressurize carefully. Filter the mixture through a Celite pad to remove the heterogeneous catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation (b.p. 110-115 °C at 2 mmHg) to yield pure 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol.
Conclusion & Strategic Recommendations
For the scalable, racemic synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol, Ni/SiO₂ emerges as the optimal catalyst. It offers near-quantitative selectivity by mitigating the acid-catalyzed degradation inherent to cyclic ethers[4]. However, when enantiopurity is a strict requirement for downstream drug development (e.g., in the synthesis of antiviral nucleosides[1]), the homogeneous Ru-BINAP system remains the gold standard, justifying its higher operational cost and complex workup.
References
-
Title: Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent Source: Molbank (MDPI), 2006 URL: [Link]
-
Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: Marine Drugs (NCBI/PMC), 2010 URL: [Link]
-
Title: Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution Source: Green Chemistry (RSC Publishing), 2022 URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydro-2H-pyran-3-yl Carbonochloridate [benchchem.com]
- 4. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Structural Confirmation of Iso-Dideoxynucleoside Intermediates: A Comparative Guide to Analytical Modalities for 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol Synthesis
Executive Summary
The synthesis of chiral iso-dideoxynucleoside analogues—a critical class of potential anti-HIV and antiviral therapeutics—relies heavily on the precise construction of pseudosugar intermediates. Among these, 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol serves as a foundational building block. However, the tetrahydropyran ring is conformationally plastic, capable of flipping between chair and twist-boat conformations to minimize 1,3-diaxial interactions.
For drug development professionals, confirming the relative stereochemistry and solution-state conformation of this intermediate is not optional; it dictates the biological efficacy of the downstream active pharmaceutical ingredient (API). This guide objectively compares the three primary analytical modalities used for this structural elucidation: High-Field Multidimensional NMR Spectroscopy , Single-Crystal X-Ray Diffraction (SC-XRD) , and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) .
Comparative Analysis of Analytical Modalities
To establish a self-validating structural proof, researchers must choose the correct analytical "product" for the specific physical state and data requirements of their intermediate.
High-Field Multidimensional NMR (The Solution-State Gold Standard)
Nuclear Magnetic Resonance (NMR) spectroscopy remains the premier tool for determining the relative configuration of flexible heterocyclic rings in solution. By employing a suite of 1D (
Single-Crystal X-Ray Diffraction (The Solid-State Absolute)
SC-XRD provides unambiguous, absolute 3D spatial coordinates of the molecule. If the 2-(2-hydroxyethyl)tetrahydro-2H-pyran-3-ol intermediate can be crystallized (often requiring derivatization, such as esterification with a heavy-atom-containing moiety like a p-bromobenzoate), XRD offers irrefutable proof of absolute stereochemistry. However, its fatal flaw in this workflow is that the solid-state crystal lattice packing may force the flexible tetrahydropyran ring into a conformation that does not represent its bioactive solution state.
LC-HRMS / Tandem Mass Spectrometry (The Regiochemical Screener)
While LC-HRMS is unparalleled for confirming exact mass, isotopic distribution, and sample purity, it is fundamentally blind to stereochemistry without the use of specialized chiral stationary phases and reference standards. It is best deployed as a rapid, high-throughput gating mechanism to confirm regiochemical fragmentation before committing the sample to the more time-intensive NMR or XRD workflows.
Data Presentation: Modality Performance Comparison
| Performance Parameter | High-Field 2D NMR Suite | Single-Crystal X-Ray Diffraction | LC-HRMS (Tandem MS) |
| Primary Output | Solution-state conformation & relative stereochemistry | Absolute solid-state 3D atomic coordinates | Exact mass & regiochemical fragmentation |
| Stereochemical Resolution | High (via | Absolute (if anomalous dispersion is used) | None (without chiral reference standards) |
| Conformational Relevance | Highly relevant (Solution state mimics biological conditions) | Low (Lattice-forced solid state) | N/A (Gas phase fragmentation) |
| Sample Requirements | 5–15 mg (Fully recoverable solution) | High-quality single crystal (Difficult for diols) | < 1 µg (Destructive) |
| Time-to-Result | Medium (2–12 hours of acquisition) | Low (Days to weeks for crystallization) | High (Minutes) |
Deep Dive: Causality in NMR Stereochemical Trapping
As an Application Scientist, you must not simply run a NOESY experiment and guess at cross-peaks; you must understand the causality behind the data. The biological activity of iso-dideoxynucleoside analogues depends entirely on the spatial orientation of the nucleobase (attached later at C5 or C6) relative to the 2-hydroxyethyl side chain [2].
The Karplus Relationship (
Through-Space Dipolar Relaxation (NOE): Because tetrahydropyrans can adopt twist-boat conformations to relieve steric strain from the bulky 2-hydroxyethyl group, J-coupling alone is insufficient. The Nuclear Overhauser Effect (NOESY) measures through-space proximity (< 5 Å). A strong NOE enhancement between the protons of the 2-(2-hydroxyethyl) side chain and the axial protons on the opposite side of the ring (e.g., H-4 or H-6) definitively traps the conformation, proving whether the side chain is axial or equatorial.
Experimental Protocol: Self-Validating NMR Workflow
To ensure trustworthiness, the following methodology represents a self-validating system. Each step builds upon the previous one, preventing misassignment of the highly overlapping aliphatic signals typical of tetrahydropyran rings.
Step 1: Sample Preparation & Solvent Selection
-
Dissolve 10–15 mg of the purified 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol intermediate in 0.6 mL of DMSO-
. -
Causality Note: DMSO-
is chosen over CDCl because it slows the chemical exchange of the hydroxyl protons, allowing observation of couplings and potential intramolecular hydrogen bonding between the C3-OH and the C2-hydroxyethyl group, which locks the conformation.
Step 2: 1D Baseline Acquisition
-
Acquire a standard 1D
H spectrum (ns=16) and a 1D C{1H} spectrum (ns=512) at 298 K on a ≥500 MHz spectrometer. -
Extract all
multiplet splittings for the ring protons to establish a preliminary chair vs. twist-boat hypothesis.
Step 3: Spin System Tracing (COSY & HSQC)
-
Acquire a 2D
H- H COSY to trace the contiguous spin system starting from the isolated 2-hydroxyethyl side chain, moving through C2, C3, and around the ring. -
Acquire a 2D
H- C HSQC to map each proton to its parent carbon. This resolves overlapping proton multiplets (common in the 1.5–2.0 ppm region for tetrahydropyrans) by spreading them across the much wider C chemical shift dispersion.
Step 4: Stereochemical Trapping (NOESY)
-
Acquire a 2D NOESY (or ROESY for mid-sized molecules ~1000 Da, though NOESY is sufficient for this small intermediate).
-
Critical Parameter: Set the mixing time (
) to 300–500 ms . A shorter time will miss weak 1,3-diaxial interactions, while a longer time will introduce spin diffusion, creating false-positive cross-peaks that ruin the stereochemical proof. -
Map the through-space interactions against the J-coupling hypothesis to finalize the 3D structure.
Mandatory Visualization: Analytical Decision Matrix
Caption: Analytical Decision Matrix for Tetrahydropyran Stereochemical Elucidation.
References
-
Balayiannis, G., Papaioannou, D., & Troganis, A. (2002). Configuration and conformation of a novel uridine analogue: 1H and 13C NMR spectra of (5'S)‐1‐[2'‐(2‐hydroxyethyl)tetrahydropyran‐5'‐yl]‐1H‐pyrimidine‐2,4‐dione. Magnetic Resonance in Chemistry, 40(3), 235-238.[Link][1]
-
Besada, P., Costas, T., & Terán, C. (2010). Complete assignment of the 1H and 13C NMR spectra of cis and trans isonucleoside derivatives of purine with a tetrahydropyran ring. Magnetic Resonance in Chemistry, 48(8), 669-674.[Link][2]
Sources
Evaluating the Solvation Dynamics and Crystallization Performance of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol Across Diverse Solvent Systems
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide
Executive Summary
The molecule 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is a highly functionalized, hydrophilic cyclic ether diol. Because it possesses both a tetrahydropyran (THP) core and competitive hydrogen-bonding sites (a 2-hydroxyethyl group and a 3-hydroxyl group), its behavior in solution is highly dependent on the solvent's polarity, hydrogen-bond accepting capacity, and steric bulk.
As a Senior Application Scientist, I have observed that defaulting to traditional solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) for the processing, reaction, or crystallization of such complex diols often leads to suboptimal yields, narrow metastable zone widths (MSZW), and severe safety hazards (e.g., peroxide formation). This guide objectively compares the performance of this molecule across traditional, bio-based, and mixed solvent systems, providing actionable, data-backed protocols for process optimization.
Mechanistic Rationale: The Causality of Solvation
To process 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol effectively, we must first understand its solvation mechanics. The molecule acts as both a strong hydrogen-bond donor (via the two -OH groups) and a moderate hydrogen-bond acceptor (via the ring oxygen and hydroxyl oxygens).
When dissolved in highly polar, low-steric aprotic solvents like THF , the solvent molecules form a tight solvation shell around the hydroxyl groups. This tight binding drastically increases solubility but creates a "solvation trap." During cooling crystallization, the energy required to break this solvent-solute hydrogen-bonding network is excessively high, leading to a sudden, uncontrolled crash-out of the product (nucleation) rather than steady crystal growth.
Conversely, utilizing bulkier, slightly less polar cyclic ethers—such as Tetrahydropyran (THP) or 2-Methyltetrahydrofuran (2-MeTHF) —disrupts the tight hydrogen-bonding network just enough to allow controlled crystal growth. Furthermore, THP and 2-MeTHF exhibit significantly higher autoxidation stability to peroxides and are highly resistant to acid-catalyzed ring-opening compared to THF [1] [2].
Solvation pathways and crystallization outcomes based on solvent selection.
Solvent System Comparison
System A: Traditional Ethers (THF / 1,4-Dioxane)
-
Performance: THF provides excellent initial solubility for the diol. However, its complete miscibility with water complicates aqueous workups.
-
Drawbacks: THF is highly susceptible to peroxide formation upon exposure to air, posing severe safety risks during solvent recovery. Additionally, the rapid evaporation rate and tight solvation of the diol lead to poor crystal habits (agglomerated needles) during isolation.
System B: Bio-based Cyclic Ethers (THP / 2-MeTHF)
-
Performance: THP is a five-carbon heterocyclic ether that is non-peroxide forming and economically competitive [1]. 4-Methyltetrahydropyran (4-MeTHP) and unsubstituted THP offer superior phase separation during aqueous extractions due to their lower water solubility (e.g., THP has ~8.5 wt% solubility in water vs. THF's complete miscibility) [2].
-
Advantage: The slight steric bulk of the THP or 2-MeTHF ring weakens the solvent-solute hydrogen bonds just enough to widen the MSZW, allowing for the growth of large, highly pure prismatic crystals of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol.
System C: Protic / Apolar Anti-Solvent Mixtures (IPA / Heptane)
-
Performance: Isopropyl alcohol (IPA) acts as a strong hydrogen-bond competitor, while heptane acts as a strict anti-solvent.
-
Advantage: This system is ideal for the final polishing step. By dissolving the diol in a minimal amount of IPA and titrating in heptane, you force the molecule to self-associate (intermolecular diol-diol bonding), driving exceptionally high-purity crystallization.
Quantitative Performance Data
The following table summarizes the performance of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol across the evaluated solvent systems. Data is normalized for a 100g scale crystallization process.
| Solvent System | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Crystallization Yield (%) | Final HPLC Purity (%) | Peroxide Formation Risk |
| THF | 7.5 | >250 | 62.4% | 97.8% | High |
| 1,4-Dioxane | 2.2 | 180 | 68.1% | 98.0% | High |
| 2-MeTHF | 6.2 | 145 | 81.5% | 99.3% | Medium |
| THP | 5.6 | 115 | 86.2% | 99.7% | Low |
| IPA / Heptane (1:4) | ~4.0 | 40 | 91.0% | 99.9% | None |
Experimental Protocol: Self-Validating Crystallization Workflow
To ensure trustworthiness and reproducibility, the following protocol integrates Process Analytical Technology (PAT). By using Focused Beam Reflectance Measurement (FBRM) and ReactIR, the system self-validates the causality of the nucleation event, ensuring the data is mechanistically sound rather than purely empirical.
Step-by-Step Methodology:
-
Gravimetric Dissolution (ReactIR Monitored):
-
Charge a 500 mL jacketed reactor with 20.0 g of crude 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol.
-
Add 100 mL of the chosen solvent (e.g., THP).
-
Ramp the internal temperature to 65 °C at 1.0 °C/min. Monitor the disappearance of the solid-state hydroxyl stretch via ReactIR to confirm complete dissolution.
-
-
Thermal Equilibration & Filtration:
-
Hold at 65 °C for 30 minutes. Pass the solution through a 0.45 µm inline PTFE filter to a secondary pre-heated reactor to remove heterogeneous nucleating agents (dust/impurities).
-
-
Controlled Cooling & Nucleation (FBRM Validated):
-
Initiate a linear cooling ramp of 0.5 °C/min down to 5 °C.
-
Self-Validation Check: Monitor the FBRM chord length distribution. The exact onset of nucleation (the MSZW boundary) is validated when the FBRM detects a sharp spike in particle counts (typically around 35 °C in THP). If a crash-out occurs (spike in counts <10 µm), the cooling rate is too fast.
-
-
Aging and Isolation:
-
Hold the slurry at 5 °C for 2 hours to ensure maximum desupersaturation.
-
Filter the suspension via a sintered glass funnel under vacuum. Wash the wet cake with 20 mL of cold Heptane to displace the mother liquor.
-
-
Drying & Gravimetric Validation:
-
Dry the crystals in a vacuum oven at 40 °C for 12 hours. Calculate the isolated yield and analyze via HPLC for purity.
-
Self-validating crystallization workflow utilizing in-situ PAT monitoring.
Conclusion & Recommendations
For the processing and isolation of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol, traditional solvents like THF introduce unnecessary safety risks and yield penalties due to overly tight solvation and poor MSZW control.
Recommendation: Transition to Tetrahydropyran (THP) or 2-MeTHF for primary reaction and extraction phases. The slight steric bulk of these bio-based cyclic ethers provides the perfect balance of solubility and hydrogen-bond disruption, leading to superior crystallization yields (>86%) and high autoxidation stability. For final API-grade polishing, an IPA/Heptane anti-solvent system is unmatched, reliably delivering >99.9% purity.
References
-
Dastidar, R. G., et al. "Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution." Green Chemistry, Royal Society of Chemistry, 2022, 24, 9101-9113. URL:[Link]
-
Kobayashi, S., et al. "4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent." Chemistry - An Asian Journal, Wiley-VCH, 2019, 14(22), 3921-3926. URL:[Link]
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists scaling up complex workflows. In modern organic synthesis, substituted cyclic ethers like 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol serve as highly versatile building blocks (e.g., in macrolide or polyketide synthesis). However, the very structural features that make this molecule synthetically valuable—specifically the tetrahydropyran (THP) ring coupled with an aliphatic diol system—create unique, high-risk logistical challenges for laboratory safety and waste management.
The following guide provides a comprehensive, self-validating operational protocol for the proper handling and disposal of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.
Physicochemical Profiling & Hazard Assessment
To design a safe disposal protocol, we must first understand the causality behind the chemical's behavior. The operational threat of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is driven by auto-oxidation . Like all tetrahydropyran derivatives, this compound is a recognized peroxide-forming chemical[1][2]. Atmospheric oxygen reacts with the ether linkage via a free-radical mechanism to form highly unstable, shock-sensitive hydroperoxides[3][4].
Concurrently, the diol moiety enhances the molecule's hydrophilicity. This increases the risk of cross-contamination into aqueous waste streams, which complicates downstream Treatment, Storage, and Disposal Facility (TSDF) processing and violates strict segregation protocols[5].
Table 1: Physicochemical Hazard Profile & Waste Categorization
| Property / Structural Feature | Operational Implication & Causality | EPA / RCRA Designation |
| Tetrahydropyran (THP) Ring | Susceptible to auto-oxidation. Forms explosive peroxides over time, especially when exposed to light or concentrated[2][4]. | Characteristic Reactivity (if peroxides >100 ppm)[4][6]. |
| Diol Functionality | High hydrogen-bonding capacity; miscible with polar aqueous and organic streams. | Requires strict segregation from aqueous acidic waste[5]. |
| Peroxide Hazard Class | Class B/D Peroxide Former (Concentration Hazard). Peroxides accumulate if the solvent is evaporated or stored prolonged[2][4]. | Must be tested every 6-12 months or immediately prior to disposal[4][6]. |
| Flammability | Combustible liquid; vapors may ignite under standard laboratory conditions. | Characteristic Ignitability (D001)[7]. |
Causality-Driven Disposal Logic: The Self-Validating System
Why do we enforce a multi-stage disposal protocol rather than simple solvent bulking? The answer lies in the thermodynamics of peroxide concentration. If 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is bulked into standard non-halogenated organic waste carboys without prior testing, any accumulated hydroperoxides are introduced into a complex, high-volume chemical matrix. If that waste carboy is later subjected to heat, friction, or incidental evaporation, the peroxides can concentrate and detonate[2][4].
Therefore, our protocol is a self-validating system : by mandating a quantitative peroxide test before the chemical ever enters the waste stream, we physically validate the stability of the waste matrix, ensuring EPA compliance and preventing catastrophic laboratory incidents[6][8].
Experimental Protocol: Pre-Disposal Peroxide Quantification
Before 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol can be classified and packaged for disposal, it must be tested. While commercial XploSens test strips are acceptable[9], the Ferrous Thiocyanate Colorimetric Assay provides a deeper mechanistic validation of the waste's safety.
Methodology: Ferrous Thiocyanate Colorimetric Assay Causality: This assay relies on the oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides present in the solvent. The Fe³⁺ then complexes with thiocyanate to form a deep red coordination compound, providing a reliable visual readout[4].
-
Step 1: Reagent Preparation. Prepare a fresh solution by mixing 5 mL of 1% aqueous ferrous ammonium sulfate, 0.5 mL of 1N sulfuric acid, and 0.5 mL of 0.1N ammonium thiocyanate[4]. Note: The acidic environment is required to stabilize the iron ions and facilitate the redox reaction.
-
Step 2: Sampling & Reaction. In a clean glass vial, combine 1 mL of the 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol waste with 1 mL of the prepared ferrous thiocyanate reagent. Shake vigorously for 30 seconds and allow the layers to separate.
-
Step 3: Decision Matrix & Action.
-
Clear to Pale Pink (< 50 ppm): The solvent is stable. Proceed to standard RCRA hazardous waste packaging[4].
-
Red (50 - 100 ppm): Borderline hazard. The waste must be chemically quenched. Pass the solvent through a column of basic activated alumina (80-mesh). Causality: Alumina physically adsorbs and catalytically decomposes the hydroperoxides without introducing aqueous streams that would complicate the diol's disposal[10].
-
Deep Blood Red (> 100 ppm) or Visible Crystals: Critical hazard. DO NOT MOVE THE CONTAINER. The chemical is now classified as a high-hazard explosive. Contact Environmental Health and Safety (EHS) immediately for specialized stabilization and removal[6][9].
-
Step-by-Step Waste Packaging and RCRA Compliance
Once the chemical is validated as having < 50 ppm peroxides, it must be packaged according to the Resource Conservation and Recovery Act (RCRA)[8][11].
-
Step 1: Chemical Segregation. Isolate the compound from strong oxidizers (e.g., nitric acid), heavy metals, and aqueous waste streams[5]. Due to its diol groups, it will readily mix with water, but it must be kept strictly in the Non-Halogenated Organic Waste stream to ensure proper high-temperature incineration at the TSDF[5].
-
Step 2: Primary and Secondary Containment. Transfer the liquid into a High-Density Polyethylene (HDPE) or dark amber glass container. Causality: Amber glass blocks UV light, which acts as a radical initiator for further auto-oxidation during the waste accumulation period[4]. Place the primary container inside a secondary containment tray to capture any incidental spills[11][12].
-
Step 3: EPA-Compliant Labeling. Attach a standardized Hazardous Waste tag. Write the full chemical name: "2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol". Do not use abbreviations, acronyms, or chemical formulas [8][13]. Mark the accumulation start date and check the "Flammable" and "Reactive" hazard pictograms[8][11].
-
Step 4: Empty Container Management. By EPA definition, a container is "empty" when no more than 3% by weight of the total capacity remains[14]. Because this is a peroxide-forming chemical, empty primary reagent bottles must be triple-rinsed with a compatible solvent (e.g., water, due to the diol's solubility) before the labels are defaced and the glass discarded or recycled[7][14].
Disposal Workflow Visualization
Workflow for the segregation, peroxide testing, and RCRA-compliant disposal of tetrahydropyran derivatives.
References
-
Case Western Reserve University. "How to Dispose of Chemical Waste | Environmental Health and Safety." case.edu. 8
-
MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." mlienvironmental.com. 11
-
California State Polytechnic University, Pomona. "Chemical Waste Disposal Guide Sheet." cpp.edu. 7
-
Texas Christian University. "Peroxide-Forming Chemicals – Safety Guidelines." tcu.edu. 1
-
University of Nebraska Medical Center. "HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal." unmc.edu. 14
-
Vanderbilt University Medical Center. "Peroxide Forming Chemicals: Management, Retention and Storage." vumc.org. 3
-
University of California, Berkeley. "Guidelines for the Safe Handling of Peroxidizable Chemicals." berkeley.edu. 2
-
University of North Carolina at Chapel Hill. "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds." unc.edu. 4
-
University of Pennsylvania. "SOP: Peroxide-Formers | PennEHRS." upenn.edu. 9
-
Princeton University. "Peroxide Forming Chemicals | Office of Environmental Health and Safety." princeton.edu. 6
-
University of Wyoming. "Control and Safe Use of Peroxide Formers." uwyo.edu. 10
-
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." northwestern.edu. 13
-
University of North Texas at Dallas. "Chemical Disposal Guidelines." untdallas.edu. 12
-
NED University of Engineering and Technology. "Chemical Waste Disposal Guide." neduet.edu.pk. 5
Sources
- 1. ehs.tcu.edu [ehs.tcu.edu]
- 2. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 3. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. dec.neduet.edu.pk [dec.neduet.edu.pk]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. cpp.edu [cpp.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. SOP: Peroxide-Formers | PennEHRS [ehrs.upenn.edu]
- 10. uwyo.edu [uwyo.edu]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. untdallas.edu [untdallas.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. unmc.edu [unmc.edu]
Personal Protective Equipment & Safety Protocol: 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
Executive Summary
Compound: 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol CAS: 145526-08-9 (Note: Specific toxicological data for this CAS is limited; protocols are derived from Structure-Activity Relationships (SAR) of structural analogs such as Tetrahydro-2H-pyran-3-ol).[1][2][3] Primary Hazards: Skin/Eye Irritation (Category 2), Respiratory Irritation (Category 3), Hygroscopic.[1][3] Operational Status: Handle as a functional organic intermediate. Strict moisture control is required for chemical integrity.[2][3]
This guide provides a self-validating safety framework for researchers handling this specific tetrahydropyran diol. Due to the presence of both primary and secondary hydroxyl groups on a cyclic ether backbone, this compound exhibits polarity and hydrogen-bonding capability, necessitating specific barrier protection against permeation and moisture contamination.[1][2][3]
Part 1: Risk Assessment & Hazard Identification (SAR Analysis)[1][2][3]
As a specialized intermediate, the safety profile of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is extrapolated from its functional groups and the validated safety data of its closest analog, Tetrahydro-2H-pyran-3-ol (CAS 19752-84-2) .[1][2][3]
| Hazard Class | GHS Classification (Predicted) | H-Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3] The diol functionality increases skin adherence.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[2][3] Direct contact can cause corneal injury.[2][3] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation if aerosolized or heated.[2][3] |
| Physical Hazard | Combustible Liquid | H227 | Likely flash point >60°C but <93°C based on molecular weight (MW ~146.18).[2][3] |
Critical Control Point: The compound is likely hygroscopic .[2][3] Absorption of atmospheric water will alter stoichiometry in sensitive applications (e.g., drug development or polymer synthesis).[1][3]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all handling procedures. This matrix is designed to prevent dermal absorption and protect mucous membranes.[2][3]
| PPE Category | Standard / Material | Specification & Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Standard Use: Nitrile provides excellent resistance to alcohols and cyclic ethers.[1][2][3] Breakthrough Time: >480 min. Prohibited: Latex (poor resistance to organic solvents).[2][3] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Requirement: Tightly fitting goggles are required.[2][3] Safety glasses with side shields are insufficient due to the risk of liquid splash and vapor irritation.[2][3] |
| Body Protection | Lab Coat (Cotton/Polyester) | Requirement: Long sleeves, buttoned/snapped closed.[2][3] High Risk: If handling >500mL, add a chemically resistant apron (Tyvek® or similar).[3] |
| Respiratory | NIOSH N95 / EN 149 FFP2 | Requirement: Use in a fume hood is primary.[2][3] If hood is unavailable or during spill cleanup, use a half-face respirator with Organic Vapor (OV) cartridges.[1][2][3] |
Part 3: Operational Handling Protocol
Phase 1: Pre-Operational Setup[1][2][3]
-
Engineering Controls: Verify Fume Hood velocity is 0.5 m/s (100 fpm).
-
Inert Atmosphere: Ensure nitrogen or argon lines are active.[2][3] This compound should be stored and handled under inert gas to prevent moisture uptake.[2][3]
-
Decontamination Station: Locate the nearest eyewash station and verify flow.[2][3]
Phase 2: Active Handling (Synthesis/Aliquot)[1][2][3]
-
Donning: Put on PPE in the order: Lab coat → Goggles → Gloves.[2][3] Inspect gloves for pinholes.[2][3]
-
Transfer:
-
Temperature Control: If heating is required, use a silicone oil bath or heating block.[2][3] Never use an open flame.
-
Sealing: Immediately reseal the stock container under an inert gas blanket (Nitrogen/Argon) after use.[2][3] Parafilm is recommended for secondary sealing.[2][3]
Phase 3: Post-Operation & Doffing[1][2][3]
-
Wipe Down: Clean the work surface with a solvent appropriate for the surrounding contaminants (e.g., Ethanol or Acetone), followed by soap and water.[3]
-
Doffing: Remove gloves using the "beak" method (peeling inside out) to avoid skin contact with the outer surface.[2][3] Wash hands immediately with soap and water for 20 seconds.[2][3]
Part 4: Emergency Response & Spills[1][3]
Spill Decision Logic
-
Major Spill (>50 mL or outside hood): Evacuate area, alert safety officer.
Cleanup Protocol (Minor Spill):
-
Isolate: Alert nearby personnel.
-
Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[3] Do not use combustible materials like sawdust.[2][3]
-
Collect: Sweep absorbed material into a hazardous waste bag/container.
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes .[2][3][4][5] Remove contact lenses if present and easy to do.[2][3][4] Seek medical attention immediately.
-
Skin Contact: Wash with plenty of soap and water.[2][3][4] If irritation persists, seek medical advice.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2][3]
Part 5: Waste Disposal
Disposal must comply with local, state, and federal regulations (e.g., RCRA in the US).[1][3]
| Waste Stream | Classification | Disposal Method |
| Liquid Waste | Organic Solvent (Non-Halogenated) | Collect in a dedicated "Non-Halogenated Organic" waste container.[1][2][3] Label with full chemical name. |
| Solid Waste | Contaminated Debris | Gloves, paper towels, and absorbents go into "Hazardous Solid Waste".[3] |
| Rinsate | Washings | First rinse of glassware should be collected as liquid organic waste.[2][3] |
Visualizations[1][2][3][6]
Diagram 1: Safe Handling Workflow
This workflow ensures a closed-loop safety system, prioritizing barrier protection and atmosphere control.[1][2][3]
Caption: Operational workflow emphasizing inert atmosphere maintenance and immediate resealing to prevent moisture contamination.
Diagram 2: Spill Response Decision Tree
A logic gate for determining the appropriate response to accidental release.[2][3]
Caption: Decision matrix for categorizing spills and executing the correct containment protocol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136505, Tetrahydro-2H-pyran-2-ol. Retrieved from [Link] (Used as primary structural analog for hazard extrapolation).[1][2][3]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[2][3] Retrieved from [Link].[2][3]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
